molecular formula C₃¹³C₆H₁₁Cl₂N₃O₄S₂ B1151147 Methyclothiazide-13C6

Methyclothiazide-13C6

Cat. No.: B1151147
M. Wt: 366.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyclothiazide-13C6 is a carbon-13 labeled stable isotope of Methyclothiazide, a potent thiazide diuretic that inhibits the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney . This specific mechanism of action, which reduces the reabsorption of sodium and chloride ions, promotes diuresis and underlies the compound's utility in research concerning hypertension and edema . The incorporation of six carbon-13 atoms makes this compound an essential tool as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications, enabling highly precise and reliable quantification of unlabeled Methyclothiazide in complex biological matrices. Its primary research value lies in facilitating advanced pharmacokinetic studies, metabolic pathway investigation, and drug disposition analysis, thereby supporting critical efforts in drug development and safety assessment without interference from endogenous compounds.

Properties

Molecular Formula

C₃¹³C₆H₁₁Cl₂N₃O₄S₂

Molecular Weight

366.19

Synonyms

6-Chloro-3-(chloromethyl)-3,4-dihydro-2-methyl-2H-1,2,4-benzo-13C6-thiadiazine-7-sulfonamide 1,1-Dioxide;  6-Chloro-3-chloromethyl-2-methyl-7-sulfamyl-3,4-dihydro-1,2,4-benzo-13C6-thiadiazine 1,1-Dioxide;  6-Chloro-3-chloromethyl-3,4-dihydro-2-methyl-7

Origin of Product

United States

Foundational & Exploratory

The Analytical Advantage: A Technical Guide to Methyclothiazide-13C6 and Deuterated Methyclothiazide Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy, precision, and reliability of analytical data. This is particularly true in regulated environments where data integrity is non-negotiable. For the thiazide diuretic Methyclothiazide, the use of stable isotope-labeled (SIL) internal standards is the gold standard in mass spectrometric assays. This guide provides an in-depth technical comparison of two common types of SILs for Methyclothiazide: Methyclothiazide-¹³C₆ and deuterated Methyclothiazide. We will explore their fundamental differences, from chemical synthesis and structural integrity to their practical performance in bioanalytical workflows, offering field-proven insights to guide your selection and application.

The Foundation: Understanding Isotopic Labeling in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis.[1] This "ideal" internal standard co-elutes with the analyte and experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement.[2] By measuring the ratio of the analyte to the SIL, these variations can be effectively normalized, leading to highly accurate and precise quantification.[3]

The two most common stable isotopes used for this purpose are Carbon-13 (¹³C) and Deuterium (²H or D). While both serve the same fundamental purpose, their inherent physical and chemical properties can lead to significant differences in their performance and suitability for a given assay.

A Tale of Two Standards: Chemical Structures and Synthesis

A clear understanding of the molecular structure of each standard is crucial to appreciating their analytical behavior.

Methyclothiazide-13C6
  • Chemical Name: 6-Chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide-¹³C₆

  • Molecular Formula: C₃¹³C₆H₁₁Cl₂N₃O₄S₂

In Methyclothiazide-¹³C₆, the six carbon atoms of the benzothiadiazine ring system are replaced with the heavier ¹³C isotope. This placement is critical as these carbon atoms form the stable backbone of the molecule and are not susceptible to chemical exchange.[4]

Deuterated Methyclothiazide (A Common Example: Methyclothiazide-d₃)
  • Chemical Name: 6-Chloro-3-(chloromethyl)-2-(methyl-d₃)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

  • Molecular Formula: C₉H₈D₃Cl₂N₃O₄S₂

In this common deuterated analog, the three hydrogen atoms of the N-methyl group are replaced with deuterium. The location of deuteration is a critical consideration, as placing deuterium on exchangeable sites (e.g., -OH, -NH) or in positions prone to chemical exchange can compromise the integrity of the standard.[2] The N-methyl group is generally considered a stable position for deuteration.

Diagram: Chemical Structures of Methyclothiazide and its Labeled Analogs

Caption: Chemical structures of Methyclothiazide and its ¹³C₆ and d₃ labeled analogs.

Synthesis Considerations

The synthesis of stable isotope-labeled compounds is a specialized field.

  • Methyclothiazide-¹³C₆ Synthesis: The synthesis of a ¹³C-labeled compound typically requires a multi-step process starting from a commercially available ¹³C-labeled precursor, such as ¹³C₆-aniline. The subsequent chemical reactions to build the benzothiadiazine ring system are then carried out.[5] This approach is often more complex and costly than deuteration.[6]

  • Deuterated Methyclothiazide Synthesis: Deuterated analogs can be synthesized through various methods. One common approach is to use a deuterated reagent, such as deuterated methyl iodide (CD₃I), to introduce the labeled methyl group onto the nitrogen atom of the benzothiadiazine precursor.[7] Another method is through hydrogen-deuterium exchange reactions, although this can sometimes lead to a mixture of isotopologues.[8]

The Core Directive: A Comparative Analysis of Analytical Performance

The choice between a ¹³C-labeled and a deuterated internal standard has significant implications for the performance and validation of a bioanalytical method.

FeatureMethyclothiazide-¹³C₆Deuterated Methyclothiazide (e.g., -d₃)Rationale and Field-Proven Insights
Isotopic Stability Highly stable. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[2]Generally stable if deuterium is placed on non-exchangeable positions. However, the potential for back-exchange under certain pH or matrix conditions exists and must be evaluated.The C-¹³C bond is chemically indistinguishable from a C-¹²C bond in terms of reactivity. The C-D bond, however, has a slightly different bond energy than a C-H bond, which can, in rare cases, influence chemical stability.
Chromatographic Behavior Co-elutes perfectly with the unlabeled analyte.[4]May exhibit a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography (the "chromatographic isotope effect").[9]This shift is due to the subtle differences in the physicochemical properties of C-H versus C-D bonds. While often minor, this can be problematic if an interfering peak co-elutes with either the analyte or the internal standard, but not both.
Mass Shift +6 Da+3 Da (for -d₃)A mass shift of at least 3 Da is generally recommended to avoid isotopic crosstalk from the natural abundance of ¹³C in the unlabeled analyte. Both standards typically meet this requirement.
Isotopic Purity Generally high, with a well-defined major isotopologue.Can have a wider distribution of isotopologues (e.g., d₂, d₁, d₀) depending on the synthesis method and the isotopic enrichment of the starting materials.High isotopic purity is crucial to prevent the labeled standard from contributing to the signal of the unlabeled analyte, which can lead to inaccurate results, especially at the lower limit of quantification (LLOQ).
Cost and Availability Generally more expensive and less commonly available.[4]Typically more cost-effective and widely available.[1]The complexity of multi-step synthesis with ¹³C-labeled precursors drives up the cost of ¹³C-labeled standards.

Scientific Integrity & Logic: Ensuring Trustworthiness in Your Bioanalytical Method

A robust bioanalytical method is a self-validating system. The choice and validation of the internal standard are central to this principle.

Expertise & Experience in Method Development

When developing an LC-MS/MS method for Methyclothiazide, the selection of the internal standard should be a primary consideration.

  • For Methyclothiazide-¹³C₆: The primary advantage is the confidence in its stability and co-elution. Method development can focus on optimizing chromatographic conditions and mass spectrometric parameters for the analyte, knowing that the internal standard will behave identically.

  • For Deuterated Methyclothiazide: Additional experiments are warranted to ensure the integrity of the standard.

    • Chromatographic Resolution: The chromatographic system should be evaluated to determine the extent of any retention time shift. While complete co-elution is ideal, a small, consistent shift may be acceptable if it does not compromise the accuracy of the assay.

    • Isotopic Stability: The stability of the deuterium label should be assessed under the conditions of the entire analytical workflow, including sample storage, extraction, and in the autosampler. This can be done by incubating the deuterated standard in the biological matrix and mobile phase and monitoring for any decrease in its signal or the appearance of the unlabeled analyte over time.

Diagram: Experimental Workflow for Internal Standard Validation

G cluster_0 Method Development & Validation cluster_1 Deuterated IS Specific Validation A Select Internal Standard (¹³C₆ or Deuterated) B Optimize LC-MS/MS Parameters A->B C Assess Specificity & Selectivity B->C G Evaluate Chromatographic Isotope Effect B->G D Evaluate Matrix Effects C->D E Determine Accuracy & Precision D->E F Assess Stability (Freeze-Thaw, Bench-Top, Long-Term) E->F H Assess Isotopic Stability (H/D Exchange) G->H

Caption: A generalized workflow for bioanalytical method validation, with additional steps for deuterated internal standards.

Authoritative Grounding & Comprehensive References

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidance on the validation of bioanalytical methods. The FDA's guidance emphasizes the importance of using a suitable internal standard and thoroughly evaluating its performance. For mass spectrometry-based assays, a stable isotope-labeled internal standard is the recommended choice.

Experimental Protocols: A Practical Guide

The following are generalized protocols for key experiments in the validation of a bioanalytical method for Methyclothiazide using a stable isotope-labeled internal standard.

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Prepare Stock Solutions: Accurately weigh and dissolve Methyclothiazide and the chosen internal standard (Methyclothiazide-¹³C₆ or deuterated Methyclothiazide) in a suitable organic solvent (e.g., methanol) to create concentrated stock solutions.

  • Prepare Working Solutions: Prepare serial dilutions of the Methyclothiazide stock solution in the same solvent to create working solutions for the calibration curve and quality control (QC) samples. Prepare a separate working solution of the internal standard at a constant concentration.

  • Spike into Matrix: Spike a known volume of the appropriate Methyclothiazide working solution and the internal standard working solution into a blank biological matrix (e.g., human plasma) to create calibration standards and QC samples at low, medium, and high concentrations.

Protocol 2: Sample Extraction (Protein Precipitation)
  • Aliquot Samples: Aliquot a small volume (e.g., 100 µL) of the calibration standards, QC samples, and study samples into a 96-well plate or microcentrifuge tubes.

  • Add Internal Standard: Add a precise volume of the internal standard working solution to all samples except for the blank matrix.

  • Precipitate Proteins: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to each well or tube.

  • Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

  • Analyze Supernatant: Carefully transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation: Inject a small volume of the extracted sample onto a suitable reversed-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Methyclothiazide and the internal standard.

Conclusion: Making an Informed Decision

Both Methyclothiazide-¹³C₆ and deuterated Methyclothiazide can be used to develop robust and reliable bioanalytical methods. However, the choice between them involves a trade-off between cost, availability, and the level of analytical rigor required.

  • Methyclothiazide-¹³C₆ is the superior choice for applications demanding the highest level of data integrity and analytical confidence. Its inherent stability and perfect co-elution with the analyte simplify method development and validation, and eliminate any ambiguity related to isotopic exchange or chromatographic shifts.[6] While the initial cost may be higher, this can be offset by reduced time spent on validation and troubleshooting.

  • Deuterated Methyclothiazide is a practical and cost-effective alternative. When properly validated, a deuterated standard with the label in a stable position can provide excellent performance. However, it is incumbent upon the scientist to demonstrate the stability of the label and to account for any potential chromatographic isotope effects.

Ultimately, the decision rests on a thorough understanding of the analytical challenges and the requirements of the study. By following the principles and protocols outlined in this guide, researchers can confidently select and validate the most appropriate internal standard for their bioanalytical needs, ensuring the generation of high-quality data for their drug development programs.

References

  • Axios Research Inc. (n.d.). Stable Isotopes. Retrieved February 21, 2026, from [Link]

  • Gpatindia. (2020, October 19). METHYCLOTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved February 21, 2026, from [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved February 21, 2026, from [Link]

  • Acanthus Research. (n.d.). Drug Substance Stable Isotope Labeled Reference Standards. Retrieved February 21, 2026, from [Link]

  • PharmaCompass. (n.d.). Methyclothiazide | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 21, 2026, from [Link]

  • Rapid Communications in Mass Spectrometry. (2023, September). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved February 21, 2026, from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 21, 2026, from [Link]

  • DrugFuture. (n.d.). Methyclothiazide. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Methyclothiazide. Retrieved February 21, 2026, from [Link]

  • Analytical and Bioanalytical Chemistry. (2023, March 3). Comparing ¹³C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved February 21, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 21, 2026, from [Link]

  • Journal of Chromatography A. (2000, April 21). Liquid chromatographic separation of the stereoisomers of thiazide diuretics. Retrieved February 21, 2026, from [Link]

  • BMC Clinical Pharmacology. (2012, January 11). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved February 21, 2026, from [Link]

  • Biomedical Chromatography. (2020, December 15). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. Retrieved February 21, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Liquid chromatographic determination of some thiazide diuretics in pharmaceuticals with a sodium dodecyl sulfate mobile phase. Retrieved February 21, 2026, from [Link]

  • The Analyst. (1996). Liquid chromatographic determination of some thiazide diuretics in pharmaceuticals with a sodium dodecyl sulfate mobile phase. Retrieved February 21, 2026, from [Link]

  • Scientific Reports. (2023, August 19). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. Retrieved February 21, 2026, from [Link]

  • Sílice. (n.d.). Liquid chromatographic determination of some thiazide diuretics in pharmaceuticals with a sodium dodecyl sulfate mobile phase. Retrieved February 21, 2026, from [Link]

  • Journal of Agricultural and Food Chemistry. (2006, September 6). Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Mildronate-D3 (3-(2,2,2-trimethylhydrazinium)propionate-D3) as internal standard. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2020230169A1 - Improved photochemical synthesis of vitamin d3 using sensitizers.
  • Wikipedia. (n.d.). Methyclothiazide. Retrieved February 21, 2026, from [Link]

Sources

Precision Pharmacology: The Role of Carbon-13 Labeled Thiazide Diuretics in Bioanalysis and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Tracer

In the landscape of modern pharmacokinetics and drug development, Carbon-13 (


) labeled thiazide diuretics  represent a critical class of bioanalytical tools rather than distinct therapeutic entities. Unlike deuterium-labeled compounds, which often exhibit a Kinetic Isotope Effect (KIE) that can alter metabolic stability and half-life, 

-labeled thiazides (e.g.,

-Hydrochlorothiazide) are designed to be pharmacologically bioequivalent to their unlabeled counterparts.

This guide details the technical application of these isotopologues. Their primary utility lies not in altered efficacy, but in their ability to serve as "gold standard" Internal Standards (IS) for Isotope Dilution Mass Spectrometry (IDMS) and as tracers for metabolic flux analysis. By retaining the exact physicochemical behavior of the parent drug while carrying a distinct mass signature, they enable the precise quantification required for regulatory bioequivalence studies.

Chemical Synthesis & Structural Integrity

Synthetic Strategy: The Cyclization Node

The production of


-labeled thiazides, such as Hydrochlorothiazide (HCTZ), typically hinges on the condensation of a stable sulfonamide precursor with a labeled aldehyde. The most robust pathway involves the reaction of 4-amino-6-chlorobenzene-1,3-disulfonamide  with 

-formaldehyde
.
Experimental Protocol: Synthesis of [

]-HCTZ
  • Precursor: 4-amino-6-chlorobenzene-1,3-disulfonamide (ACBDS).

  • Label Source:

    
    -Paraformaldehyde (99% atom 
    
    
    
    ).
  • Solvent System: Ethanol/Ethyl Acetate or aqueous NaOH depending on the specific patent route.

Step-by-Step Workflow:

  • Dissolution: Dissolve ACBDS in anhydrous ethanol.

  • Activation: Add catalytic amount of HCl/acid catalyst.

  • Label Incorporation: Introduce

    
    -Paraformaldehyde.
    
  • Cyclization: Reflux at 75°C for 4–6 hours. The

    
     atom is incorporated into the C3 position of the thiadiazine ring.
    
  • Purification: Crystallization from water/ethanol to ensure isotopic purity >98%.

Visualization of Synthetic Pathway

The following diagram illustrates the transformation of the precursor into the labeled diuretic, highlighting the incorporation of the stable isotope.

SynthesisPathway Precursor 4-amino-6-chlorobenzene- 1,3-disulfonamide Intermediate Schiff Base Intermediate Precursor->Intermediate + Reagent Acid Cat. Reagent 13C-Formaldehyde (Isotopic Source) Reagent->Intermediate Product 13C-Hydrochlorothiazide (Labeled Ring) Intermediate->Product Cyclization Reflux

Figure 1: Synthetic route for incorporating Carbon-13 into the thiadiazine ring structure.

Pharmacological Properties: Bioequivalence by Design

Absence of Kinetic Isotope Effect (KIE)

A critical distinction must be made between


 and Deuterium (

) labeling.
  • Deuterium: The C-D bond is shorter and stronger than the C-H bond, often slowing down metabolism (specifically CYP450 oxidation).[1] This is the "Deuterium Switch" used to extend half-life.

  • Carbon-13: The mass difference between

    
     and 
    
    
    
    is sufficient for detection but negligible regarding bond strength and enzyme affinity.
    • Result:

      
      -Thiazides exhibit identical ADME (Absorption, Distribution, Metabolism, Excretion)  profiles to the unlabeled drug. This makes them perfect tracers, as they do not bias the metabolic data.
      
Mechanism of Action (Unchanged)

The labeled compound binds with identical affinity to the Sodium-Chloride Cotransporter (NCC) in the Distal Convoluted Tubule (DCT).

Mechanism Lumen Tubular Lumen (Urine Side) Blood Peritubular Capillary (Blood Side) Lumen->Blood Normal Na+ Flow (Inhibited) NCC NCC Transporter (Target) NCC->Lumen Blocks Na+/Cl- Reabsorption Thiazide 13C-Thiazide (Inhibitor) Thiazide->NCC Competes for Cl- site

Figure 2: Mechanism of Action. The isotope label does not alter the binding affinity to the NCC transporter.

Quantitative Bioanalysis: The Core Application

The primary pharmacological application of


-thiazides is their use as Internal Standards in Isotope Dilution Mass Spectrometry (IDMS) .
The Matrix Effect Solution

In LC-MS/MS analysis of plasma or urine, "matrix effects" (ion suppression or enhancement caused by co-eluting endogenous compounds) can ruin accuracy.

  • The Problem: An external standard might elute at a slightly different time than the analyte, experiencing different suppression.

  • The

    
     Solution: 
    
    
    
    -HCTZ co-elutes exactly with HCTZ (same retention time) but is detected at a different mass channel (
    
    
    ). Therefore, any ion suppression affects both equally, and the ratio remains constant.
Mass Spectrometry Protocol (LC-MS/MS)

Objective: Quantify Hydrochlorothiazide in human plasma.

1. Sample Preparation:

  • Aliquot

    
     plasma.
    
  • Add

    
     of 
    
    
    
    -HCTZ Internal Standard
    (
    
    
    ).
  • Precipitate proteins with

    
     Acetonitrile. Vortex 1 min, Centrifuge 10 min at 10,000 rpm.
    
  • Inject supernatant.

2. LC Conditions:

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

3. MS/MS Transitions (MRM Mode):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
HCTZ (Unlabeled) 296.0205.025Analyte

-HCTZ
302.0211.025Internal Standard

Note: The mass shift of +6 Da (due to 6 labeled carbons) ensures no cross-talk between channels.

MassSpec Sample Patient Plasma (Unknown Conc.) LC Liquid Chromatography (Co-elution at 2.5 min) Sample->LC ISTD Add 13C-HCTZ (Known Conc.) ISTD->LC MS Mass Spectrometer (MRM Mode) LC->MS Ionization Data Calculate Ratio: Area(Analyte) / Area(ISTD) MS->Data m/z 296 -> 205 m/z 302 -> 211

Figure 3: Isotope Dilution Workflow. Co-elution of analyte and


-standard ensures accurate normalization.

Metabolic Profiling & Identification[2][3][4]


-labeling is superior to standard MS for identifying unknown metabolites.
Mass Defect Filtering (MDF)

When a drug is metabolized (e.g., glucuronidation, oxidation), the core structure remains. By scanning for the specific isotopic signature (the "doublet" created by mixing labeled and unlabeled drug 1:1), researchers can filter out background noise from biological matrices.

  • Technique: Mix Unlabeled HCTZ and

    
    -HCTZ (1:1 ratio) and dose animal models.
    
  • Detection: Look for mass spectral peaks appearing as "twins" separated by exactly the mass difference of the label (e.g., +6 Da).

  • Result: Any peak without this twin is endogenous noise; any peak with the twin is a drug-related metabolite.

NMR Characterization

-NMR is utilized to confirm the structural integrity of the thiazide ring during stability testing. The labeled carbons provide enhanced signal-to-noise ratios, allowing for the detection of ring-opening degradation products that might be invisible in standard proton NMR.

References

  • Mechanism of Action

    • Title: Thiazide Diuretics.[2][3][4][5][6]

    • Source: St
    • URL:[Link]

  • Isotope Dilution Mass Spectrometry (IDMS)

    • Title: Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chrom
    • Source: Journal of Pharmaceutical Analysis (via PMC).
    • URL:[Link]

  • Metabolic Tracing & Isotope Effects

    • Title: Dose-response technique combined with stable isotope tracing for drug metabolite profiling.[7]

    • Source: Frontiers in Pharmacology.
    • URL:[Link]

  • Synthesis & Properties

    • Title: Hydrochlorothiazide Chemical Structure and Properties.[2][8][6][]

    • Source: PubChem.[2]

    • URL:[Link]

Sources

Technical Guide: Solubility Profiles and Handling of Methyclothiazide-13C6

[1][2]

Executive Summary

Methyclothiazide-13C6 is a stable isotope-labeled analog of the thiazide diuretic Methyclothiazide.[1][2] It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) workflows, particularly for clinical toxicology and pharmacokinetic studies.[1][2]

This guide provides a definitive technical analysis of its solubility profile. While the physicochemical behavior of the 13C6 isotopolog mirrors the unlabeled parent compound, the high cost and low quantity (typically sub-milligram aliquots) of the labeled standard dictate a more rigorous handling protocol.[2] This document outlines a self-validating workflow to maximize recovery, stability, and analytical precision.

Part 1: Physicochemical Core & Isotope Nuances[1][2]

Understanding the molecule's polarity and ionization potential is prerequisite to solvent selection.[2] The introduction of six Carbon-13 atoms increases the molecular weight but does not significantly alter the solubility partition coefficient (LogP) or pKa compared to the non-labeled parent.

PropertyMethyclothiazide (Unlabeled)This compoundImpact on Solubility
Molecular Formula C₉H₁₁Cl₂N₃O₄S₂¹³C₆ C₃H₁₁Cl₂N₃O₄S₂Negligible
Molecular Weight 360.24 g/mol ~366.29 g/mol Mass shift only
pKa (Sulfonamide) 9.4~9.4Soluble in basic pH
LogP 1.9 (Moderate Lipophilicity)~1.9Prefers organic solvents
Appearance White crystalline powderWhite crystalline powderNone
Structural Context

Methyclothiazide contains a benzothiadiazine ring system with a sulfonamide group.[2][3][4] The sulfonamide moiety renders the molecule weakly acidic, allowing for enhanced solubility in alkaline aqueous solutions (e.g., NaOH), though this is rarely used for LC-MS standards due to stability concerns.[1][2]

Part 2: Solubility Profile & Solvent Selection[1][2]

The following data aggregates empirical solubility limits. Dimethyl Sulfoxide (DMSO) is identified as the primary solvent for stock solutions due to its high solubilizing power and low volatility.[2]

Primary Solvents (Stock Preparation)[1][2]
SolventSolubility LimitSuitabilityTechnical Notes
DMSO ~72 mg/mL (200 mM) Optimal Best for primary stock.[1][2] Hygroscopic; use anhydrous grade to prevent degradation.[2]
Acetone Freely SolubleHighGood solubility but too volatile for accurate stock concentration storage.[2]
Pyridine Freely SolubleModerateToxic and incompatible with many LC-MS sources; avoid.[1][2]
Methanol Sparingly Soluble (~2-5 mg/mL)MediumSuitable for secondary working dilutions only.[1][2] Risk of precipitation at high conc.[2]
Ethanol Slightly Soluble (~4 mg/mL)LowNot recommended for primary stock.[2]
Secondary & Poor Solvents[1]
  • Water: Insoluble (< 0.1 mg/mL).[2][5] Do not use as a primary solvent.[2]

  • Acetonitrile: Sparingly soluble.[2][6] often used as a diluent for working solutions but poor for dissolving the solid powder.

  • Chloroform/Hexane: Insoluble.[2]

Visualization: Solubility & Polarity Map

The following diagram illustrates the solubility landscape of this compound, guiding the transition from solid state to LC-MS injection.

SolubilityMapcluster_0Safe ZoneSolidThis compound(Solid Powder)DMSODMSO(Primary Stock)>70 mg/mLSolid->DMSO Rapid DissolutionMeOHMethanol(Working Dilution)<5 mg/mLSolid->MeOH Slow/Partial DissolutionWaterAqueous Buffer(Precipitation Risk)Solid->Water InsolubleDMSO->MeOH Dilution (1:100)LCMSLC-MS Mobile Phase(High Water %)MeOH->LCMS Final Injection

Figure 1: Solubility pathway for this compound.[1][2] Green paths indicate optimal workflows; red dashed lines indicate high-risk approaches.

Part 3: Strategic Protocol - Stock Solution Preparation

Objective: Prepare a stable 1 mg/mL (or 10 mM) stock solution of this compound with <1% mass error.

Critical Equipment[1][2]
  • Solvent: Anhydrous DMSO (≥99.9%, sealed ampoule preferred).[1][2]

  • Vessel: Amber glass vial with PTFE-lined cap (prevents photodegradation and leaching).

  • Sonicator: Ultrasonic bath.[2]

Step-by-Step Methodology
  • Gravimetric Verification (The "Difference" Method):

    • Since 13C6 standards often come in small amounts (e.g., 1 mg), do not attempt to scoop the powder out.[1][2] Static electricity will cause loss.[2]

    • Weigh the entire vial containing the standard.

    • Add the calculated volume of DMSO directly to the supplier's vial.

    • Rationale: This ensures 100% recovery of the expensive isotope.

  • Dissolution:

    • Add DMSO to achieve a concentration of 1-5 mg/mL.[1][2]

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes at room temperature.

    • Visual Check: Hold vial against a light source.[2] The solution must be crystal clear. Any turbidity indicates incomplete dissolution.[2]

  • Secondary Dilution (Working Standard):

    • Dilute the DMSO stock into Methanol or Acetonitrile for working standards (e.g., 10 µg/mL).[2]

    • Caution: Do not dilute directly into 100% water.[2] Keep organic content >50% in the intermediate step to prevent "crashing out."[2]

Workflow Diagram

StockPrepStartSupplier Vial(this compound)CalcCalculate DMSO VolTarget: 2-5 mg/mLStart->CalcAddSolventAdd Anhydrous DMSODirectly to VialCalc->AddSolventSonicateVortex & Sonicate(5 mins, RT)AddSolvent->SonicateCheckVisual Inspection(Clear Solution?)Sonicate->CheckCheck->SonicateNo (Repeat)StorageAliquot & Store(-20°C or -80°C)Check->StorageYes

Figure 2: Zero-loss protocol for preparing this compound stock solutions.

Part 4: Stability & Self-Validating Quality Control[1][2]

To ensure scientific integrity (E-E-A-T), the protocol must include verification steps.

The "Dilution Test" (Self-Validation)

Before using a new stock for critical assays, perform a rapid dilution test:

  • Pipette 10 µL of Stock into 990 µL of water.

  • Observation: If a visible precipitate forms immediately, the stock is too concentrated or the compound is unstable in high-aqueous environments.[1][2]

  • Correction: For LC-MS mobile phases, ensure the initial gradient starts with at least 5-10% organic modifier if the concentration is high, though for trace IS levels (ng/mL), this is rarely an issue.

Storage Stability
  • DMSO Stock: Stable for 1 year at -20°C; 2 years at -80°C.[1][2][5]

  • Methanol Working Solution: Stable for 1 month at -20°C. Methanol evaporates even at low temps; seal tightly with Parafilm.

  • Degradation Markers: Hydrolysis of the sulfonamide group can occur in acidic, aqueous conditions over time.[2] Monitor for shifts in retention time during LC-MS.

Part 5: Application in LC-MS/MS

This compound is used to normalize matrix effects (ion suppression/enhancement).[1][2]

  • Matrix Compatibility: When extracting from plasma or urine, the IS should be added in a solvent miscible with the extraction solvent (e.g., Methanol).[2]

  • Chromatography:

    • Column: C18 (Reverse Phase).[2]

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[2]

    • Elution: Methyclothiazide typically elutes at moderate organic composition (~40-50% B).[1][2]

  • Isotope Effect: The 13C6 label may cause a very slight retention time shift (usually <0.05 min) compared to the unlabeled drug due to the deuterium/isotope effect on lipophilicity, though this is minimal with 13C compared to Deuterium (D).

References

  • BenchChem. (2025).[2] Methyclothiazide Solution Preparation for Research: Application Notes and Protocols. Retrieved from [1][2]

  • PubChem. (2025).[2][6] Methyclothiazide Compound Summary (CID 4121). National Library of Medicine.[2] Retrieved from [1][2]

  • Selleck Chemicals. (2025).[2] Methyclothiazide Datasheet - Solubility and Stability. Retrieved from [1][2]

  • MedChemExpress. (2025). Methyclothiazide: Technical Data and Solubility. Retrieved from [1][2]

  • United States Pharmacopeia (USP). (2025).[2] Methyclothiazide Tablets Monograph - USP 43. Retrieved from [1][2]

Methodological & Application

High-Sensitivity Quantitation of Methyclothiazide in Biological Matrices via LC-MS/MS using 13C6-Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MCTZ

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the quantitation of Methyclothiazide (MCTZ) in human plasma. By utilizing Methyclothiazide-13C6 as a stable isotope-labeled internal standard (SIL-IS), this method specifically addresses and corrects for matrix-induced ionization suppression—a common failure point in thiazide diuretic analysis. The protocol achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL with a run time of under 5 minutes, compliant with FDA Bioanalytical Method Validation (2018) guidelines.

Introduction & Scientific Rationale

Methyclothiazide is a benzothiadiazine diuretic used to treat hypertension. Its analysis is complicated by its polarity (LogP ~1.4) and the presence of two sulfonamide-like nitrogen centers, which can lead to peak tailing and variable ionization efficiency in complex matrices.

The "Why" behind the 13C6 Internal Standard

While structural analogs (e.g., Hydrochlorothiazide) are often used as internal standards, they fail to perfectly co-elute with MCTZ, leading to differential matrix effects. Deuterated standards (e.g., MCTZ-d3) carry a risk of deuterium-hydrogen exchange and slight chromatographic shifts (isotope effect).

This compound is the gold standard because:

  • Perfect Co-elution: 13C atoms do not alter lipophilicity; the IS experiences the exact same matrix suppression/enhancement as the analyte at the exact same retention time.

  • Mass Differentiation: The +6 Da shift is sufficient to avoid cross-talk in the mass spectrometer window.

Physicochemical Profile & Method Strategy

PropertyValueMethodological Implication
Molecular Weight 360.2 g/mol Precursor ion selection.
pKa ~9.4 (Sulfonamide)Negative Ion Mode (ESI-) is preferred for sensitivity.
LogP ~1.42Moderately lipophilic; suitable for C18 retention.
Solubility Low in water, soluble in MeOHStock solutions must be prepared in Methanol/DMSO.

Experimental Protocol

Instrumentation[1][2][3][4][5][6]
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • MS System: Triple Quadrupole MS (e.g., Sciex 6500+ / Thermo Altis).

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).

Mass Spectrometry Optimization (ESI-)

The sulfonamide moiety ionizes strongly in negative mode. The following transitions are optimized for specificity.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
Methyclothiazide 358.0 [M-H]⁻269.050-28Quantifier
Methyclothiazide 358.0 [M-H]⁻205.050-40Qualifier
MCTZ-13C6 (IS) 364.0 [M-H]⁻275.050-28IS Quant

Mechanism: The transition 358


 269 represents the loss of the sulfonamide group and ring fragmentation (loss of SO

+ C

H

species), a characteristic cleavage for benzothiadiazines [1].
Chromatographic Conditions[1][2][3]
  • Mobile Phase A: 5 mM Ammonium Acetate (pH 5.5). Rationale: Buffers the mobile phase to ensure consistent deprotonation state.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

  • 0.0 min: 10% B

  • 3.0 min: 90% B

  • 3.5 min: 90% B

  • 3.6 min: 10% B

  • 5.0 min: Stop

Sample Preparation Workflow

We employ Liquid-Liquid Extraction (LLE) to minimize matrix effects (phospholipids) that often plague Protein Precipitation (PPT) methods.

Workflow Diagram (Graphviz)

SamplePrep Start Plasma Sample (200 µL) IS_Add Add 20 µL IS Working Sol (MCTZ-13C6, 500 ng/mL) Start->IS_Add Buffer Add 100 µL Ammonium Acetate (pH 5.0) to adjust pH IS_Add->Buffer Normalize pH Extract Add 1.5 mL Ethyl Acetate (LLE Solvent) Buffer->Extract Vortex Vortex (5 min) & Centrifuge (4000 rpm, 10 min) Extract->Vortex Transfer Transfer Organic Layer (Top) to clean tube Vortex->Transfer Phase Separation Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute in 100 µL Mobile Phase (80:20 A:B) Dry->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring phospholipid removal and high recovery.

Method Validation & Troubleshooting

Critical Validation Parameters (FDA/EMA)
  • Linearity: 1.0 – 1000 ng/mL (Weighting 1/x²).

  • Recovery: >85% (Consistent between Analyte and IS).

  • Matrix Effect (ME): Calculated as:

    
    
    Acceptance: The IS-normalized Matrix Factor must have a CV < 15%.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (ESI-) pH too low in Mobile Phase.Ensure Ammonium Acetate is pH > 5.0. Do not use strong Formic Acid (0.1%) as it suppresses negative ionization.
Peak Tailing Secondary interactions with silanols.Increase buffer strength to 10mM or use a column with high carbon load/end-capping.
IS Response Drift Evaporation of solvent in autosampler.Ensure autosampler is cooled to 4°C and vials are sealed.
Decision Tree: Method Optimization

Troubleshooting Problem Signal Suppression? CheckRT Check RT of Analyte vs IS Problem->CheckRT Coelute Perfect Co-elution CheckRT->Coelute Shift RT Shift > 0.1 min CheckRT->Shift Action1 Matrix Effect is compensated. Proceed to Validation. Coelute->Action1 Action2 Check Column Equilibration or IS Purity (Deuterium exchange?) Shift->Action2

Caption: Logic flow for assessing Internal Standard performance during development.

References

  • Niemira, M. et al. (2019). "Fragmentation pattern of hydrochlorothiazide in negative ionization mode." ResearchGate.

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[1]

  • Li, H. et al. (2007).[2] "A liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of valsartan and hydrochlorothiazide in human plasma."[2] Journal of Chromatography B.

  • PubChem. "Methyclothiazide Compound Summary." National Library of Medicine.

Sources

Application Note: A Robust MRM-Based Method for the Quantification of Methyclothiazide in Biological Matrices Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the development and implementation of a highly selective and sensitive bioanalytical method for Methyclothiazide using a triple quadrupole mass spectrometer. We will explore the foundational principles of Multiple Reaction Monitoring (MRM), detail a step-by-step protocol for the optimization of MRM transitions for both Methyclothiazide and its stable isotope-labeled (SIL) internal standard, Methyclothiazide-¹³C₆, and present a complete bioanalytical workflow. The causality behind experimental choices is emphasized throughout, grounding the protocols in established scientific principles to ensure methodological robustness and data integrity, in alignment with regulatory expectations.[1][2]

Introduction: The Need for Precision in Diuretic Quantification

Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema. Its accurate quantification in biological fluids such as plasma and urine is critical for pharmacokinetic studies, clinical monitoring, and anti-doping control.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), particularly utilizing a triple quadrupole mass spectrometer, has become the definitive technique for such analyses due to its superior sensitivity, specificity, and wide dynamic range.[4][5][6]

The cornerstone of high-precision quantification in complex biological matrices is the Multiple Reaction Monitoring (MRM) scan mode.[4][7] This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the target analyte, effectively filtering out background noise.[7] To achieve the highest level of accuracy and correct for variability during sample preparation and ionization, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[8] A ¹³C-labeled standard, such as Methyclothiazide-¹³C₆, is the ideal choice as it co-elutes almost perfectly with the unlabeled analyte, ensuring the most reliable compensation for matrix effects and other sources of analytical variance.[8][9]

Foundational Principles: The Triple Quadrupole & MRM

A triple quadrupole mass spectrometer (QqQ) is comprised of two mass-filtering quadrupoles (Q1 and Q3) separated by a collision cell (q2), which is a non-resolving quadrupole.[5][10] The unparalleled selectivity of the MRM experiment stems from this unique arrangement.

The process unfolds in three sequential steps:

  • Precursor Ion Selection (Q1): From the complex mixture of ions generated by the ion source, the first quadrupole (Q1) is set to isolate only the ion corresponding to the mass-to-charge ratio (m/z) of our target analyte—the precursor ion.[4][7] For Methyclothiazide, this is typically the deprotonated molecule, [M-H]⁻.

  • Collision-Induced Dissociation (q2): The selected precursor ions are accelerated into the collision cell (q2), which is filled with an inert gas like argon. The resulting collisions impart energy to the ions, causing them to fragment into smaller, characteristic product ions.[7] This process is known as Collision-Induced Dissociation (CID).

  • Product Ion Selection (Q3): The third quadrupole (Q3) acts as a second mass filter, set to allow only a specific, user-defined product ion to pass through to the detector.[4][5]

This two-stage mass filtering of a specific precursor ion and a specific product ion creates a highly selective "transition" that is unique to the analyte of interest, drastically reducing chemical noise and enhancing sensitivity.

MRM_Process cluster_Source Ion Source cluster_MS Triple Quadrupole Mass Spectrometer Ion_Mixture Complex Ion Mixture (Analyte + Matrix) Q1 Q1 (Mass Filter) Ion_Mixture->Q1 All Ions q2 q2 (Collision Cell) Collision-Induced Dissociation Q1->q2 Precursor Ion [M-H]⁻ Q3 Q3 (Mass Filter) q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Diagram of the Multiple Reaction Monitoring (MRM) process within a triple quadrupole mass spectrometer.

Protocol: Development of MRM Transitions

The objective of this protocol is to identify the most intense and specific MRM transitions for both Methyclothiazide and its ¹³C₆-labeled internal standard. Thiazide diuretics typically ionize efficiently in negative electrospray ionization (ESI-) mode due to the presence of acidic protons.[11][12]

Step 1: Precursor Ion Identification via Direct Infusion
  • Rationale: This initial step confirms the accurate m/z of the deprotonated molecular ions for both the analyte and the SIL-IS, which will serve as the precursor ions for fragmentation analysis.

  • Protocol:

    • Prepare individual standard solutions of Methyclothiazide and Methyclothiazide-¹³C₆ at a concentration of ~1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse each solution separately into the mass spectrometer's ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • Set the mass spectrometer to operate in negative ionization mode.

    • Perform a full scan analysis (e.g., scanning from m/z 100 to 500) to identify the [M-H]⁻ ions.

      • Expected Methyclothiazide [M-H]⁻: m/z 358.0 (based on a monoisotopic mass of ~359.0)

      • Expected Methyclothiazide-¹³C₆ [M-H]⁻: m/z 364.0 (+6 Da shift from the native compound)

Step 2: Product Ion Scan for Fragment Identification
  • Rationale: A product ion scan is performed to discover the characteristic fragments (product ions) generated from the precursor ion via CID.[10] The most abundant and stable fragments are ideal candidates for MRM transitions.

  • Protocol:

    • Continue infusing the standard solution for each compound individually.

    • Switch the MS scan mode to "Product Ion Scan".

    • In Q1, set the mass filter to specifically isolate the precursor ion m/z determined in Step 1 (e.g., m/z 358.0 for Methyclothiazide).

    • Apply a range of collision energies (e.g., a ramp from -10 to -50 eV) in the q2 collision cell to induce fragmentation.

    • Scan Q3 across a relevant mass range (e.g., m/z 50 to 360) to detect all resulting product ions.

    • Identify the 2-3 most intense and high m/z product ions. A known transition for Methyclothiazide is m/z 358.0 → 322.0, corresponding to a characteristic loss.[11] The same fragmentation pathway is expected for the ¹³C₆-labeled standard.

Step 3: Collision Energy (CE) Optimization for MRM Transitions
  • Rationale: The collision energy directly influences the efficiency of fragmentation. Optimizing this parameter for each specific precursor-product pair is crucial for maximizing signal intensity and achieving the lowest possible limits of detection.

  • Protocol:

    • Switch the MS scan mode to "Multiple Reaction Monitoring (MRM)".

    • Create a method that includes the potential MRM transitions identified in Step 2 for both the analyte and the SIL-IS.

    • For each transition, set up an experiment to systematically vary the collision energy (e.g., in 2 eV increments over a 20-30 eV range centered on the value that gave good intensity in the product ion scan).

    • While infusing the appropriate standard, monitor the signal intensity for each transition at each CE value.

    • The optimal CE is the value that produces the maximum, stable signal for that specific transition.

Optimized MRM Parameters Summary

The final optimized parameters should be documented in a table for easy reference when building the final analytical method. The most intense transition is typically used for quantification ("quantifier"), while a second transition is used for confirmation ("qualifier").

CompoundPrecursor Ion (m/z)Product Ion (m/z)Optimized CE (eV)Role
Methyclothiazide358.0322.0-25Quantifier
Methyclothiazide358.0240.1-40Qualifier
Methyclothiazide-¹³C₆364.0328.0-25Internal Standard

(Note: CE values are illustrative and must be determined empirically on the specific instrument used.)

Application: A Validated Bioanalytical Workflow

This section outlines a typical workflow for quantifying Methyclothiazide in human plasma, incorporating the optimized MRM transitions. The entire process must be validated according to regulatory guidelines, such as those from the FDA or the International Council for Harmonisation (ICH).[1][2][13][14]

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (e.g., Human Plasma) Spiking 2. Sample Aliquoting & IS Spiking Sample_Collection->Spiking Extraction 3. Sample Preparation (Protein Precipitation & LLE/SPE) Spiking->Extraction Evaporation 4. Dry-down & Reconstitution Extraction->Evaporation Analysis 5. LC-MS/MS Analysis (Optimized MRM Method) Evaporation->Analysis Data_Processing 6. Data Processing (Integration & Calibration) Analysis->Data_Processing Reporting 7. Result Reporting & Validation Check Data_Processing->Reporting

A typical workflow for the bioanalysis of Methyclothiazide from sample collection to final reporting.
Protocol: Plasma Sample Analysis

1. Sample Preparation (Protein Precipitation & LLE)

  • Rationale: This step removes proteins and other major interferences from the plasma matrix that can cause ion suppression and clog the LC system.[2]

  • Method:

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the Methyclothiazide-¹³C₆ internal standard working solution. Vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction (LLE) by adding 1 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS System Configuration

The following tables provide a starting point for the analytical method. These parameters should be optimized for the specific instrumentation and application.

Table: Suggested Liquid Chromatography Parameters

ParameterRecommended Setting
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3 minutes, hold 1 min, re-equilibrate
Injection Volume5 µL
Column Temp.40°C

Table: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Source Temp.150°C
Desolvation Temp.450°C
Nebulizer GasNitrogen, Instrument specific settings
MRM TransitionsAs optimized in Section 3
Dwell Time50 ms per transition

3. Data Analysis and Method Validation

  • Calibration: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

  • Validation: The method's performance must be rigorously assessed for:

    • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.[1]

    • Accuracy & Precision: Analysis of Quality Control (QC) samples at multiple concentrations (low, mid, high) should be within ±15% of the nominal value (±20% at the LLOQ).[1][2]

    • Linearity: The calibration curve must have a correlation coefficient (r²) of ≥0.99.

    • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in neat solution. The co-eluting ¹³C₆-IS is critical for correcting any observed matrix effects.[8][9]

    • Stability: Analyte stability is evaluated under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

The development of a robust bioanalytical method for Methyclothiazide is predicated on the precise optimization of MRM transitions and the stringent application of validation principles. By leveraging the inherent selectivity of triple quadrupole mass spectrometry and the accuracy afforded by a co-eluting ¹³C₆-labeled internal standard, researchers can achieve reliable, reproducible, and defensible quantitative data suitable for both clinical and regulatory environments. The protocols and principles outlined in this guide provide a solid foundation for developing and implementing such high-performance analytical methods.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Why the Triple Quadrupole Mass Spectrometer is the Ideal Tool for Trace Analysis in Complex Samples. (2025). Persee General. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • Other Quantification using Triple Quad Mass Spectrometry. (2024). ResolveMass Laboratories Inc. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? (n.d.). MtoZ Biolabs. [Link]

  • Triple quadrupole mass spectrometer. (n.d.). Wikipedia. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Simultaneous analysis of 17 diuretics in dietary supplements by HPLC and LC-MS/MS. (2025). ResearchGate. [Link]

  • LC-MS/MS spectra of methyclothiazide, four marker compounds of... (n.d.). ResearchGate. [Link]

  • Optimized mass spectrometer parameters, MRM transitions, and chromatographic performance. (n.d.). ResearchGate. [Link]

  • Fast gas chromatographic/mass spectrometric determination of diuretics and masking agents in human urine. (2006). PubMed. [Link]

  • MRM ion-chromatograms of (a) blank plasma with IS (hydroflumethiazide)... (n.d.). ResearchGate. [Link]

  • LC/MS/MS Analysis of Diuretics in Urine. (n.d.). Thames Restek. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Key Parameters of Multiple Reaction Monitoring (MRM). (n.d.). MRM and MIcroLC. [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). FLORE. [Link]

  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC. (n.d.). SCIEX. [Link]

  • ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. (2011). PubMed. [Link]

  • Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. (2012). PubMed. [Link]

  • determination of cathinones and other stimulant, psychedelic and dissociative designer drugs in real hair. (n.d.). IRIS-AperTO. [Link]

  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2006). PubMed. [Link]

  • Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS. (2019). Frontiers in Pharmacology. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. (n.d.). SciSpace. [Link]

  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Clinical Research. (n.d.). Shimadzu. [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. [Link]

Sources

Precision Quantitation of Methyclothiazide in Urine: Application of Methyclothiazide-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust sample preparation and quantitation of Methyclothiazide (MCTZ) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Central to this protocol is the utilization of Methyclothiazide-13C6 as a stable isotope-labeled internal standard (SIL-IS). Unlike deuterium-labeled analogs, the 13C6 label offers superior co-elution properties, effectively nullifying matrix effects and ionization suppression characteristic of complex urinary matrices.

Two distinct workflows are presented:

  • Solid Phase Extraction (SPE): The "Gold Standard" for high-sensitivity applications (e.g., doping control, trace pharmacokinetics).

  • Liquid-Liquid Extraction (LLE): A cost-efficient, high-throughput alternative for clinical monitoring.

Physicochemical Context & Analytical Strategy

The Analyte: Methyclothiazide

Methyclothiazide is a benzothiadiazine diuretic. Its chemical behavior dictates the extraction strategy:

  • Acidic Character (pKa ~9.4): The sulfonamide moiety allows the molecule to deprotonate at high pH. Therefore, extraction must occur at acidic pH (pH 4.0–5.0) to maintain the molecule in its neutral form, maximizing retention on Reversed-Phase (RP) sorbents or partitioning into organic solvents.

  • Lipophilicity (LogP ~1.4): Moderately lipophilic. It binds well to C18 and Polymeric HLB (Hydrophilic-Lipophilic Balanced) phases but requires careful washing to prevent breakthrough.

The Internal Standard: Why 13C6?

For quantitative accuracy in urine, This compound is the critical component.

  • Co-elution: Carbon-13 isotopes do not alter the lipophilicity of the molecule significantly compared to Deuterium (

    
    H). Deuterated standards often elute slightly earlier than the native analyte (the "isotope effect"), potentially separating them from the matrix suppression zone that affects the analyte. 13C6 co-elutes perfectly, experiencing the exact same matrix effects.
    
  • Mass Shift (+6 Da): The +6 Da shift (derived from the incorporation of six

    
    C atoms in the benzene ring) prevents cross-talk between the native isotope pattern (M+0, M+1, M+2) and the internal standard channel.
    

Experimental Workflows

Visual Workflow Overview

The following diagram outlines the decision process and critical control points for both SPE and LLE pathways.

SamplePrepWorkflow Start Urine Sample Collection IS_Add Add this compound (Critical Control Point) Start->IS_Add Hydrolysis Enzymatic Hydrolysis (Optional: Glucuronide Cleavage) IS_Add->Hydrolysis pH_Adjust pH Adjustment (Target pH 4.5 - 5.0) Hydrolysis->pH_Adjust Split Select Method pH_Adjust->Split SPE_Cond SPE Conditioning (MeOH -> Water) Split->SPE_Cond High Sensitivity (SPE) LLE_Solvent Add Solvent (Ethyl Acetate or MTBE) Split->LLE_Solvent Cost Effective (LLE) SPE_Load Load Sample (Slow flow rate) SPE_Cond->SPE_Load SPE_Wash Wash Step (5% MeOH in Water) SPE_Load->SPE_Wash SPE_Elute Elution (MeOH or ACN) SPE_Wash->SPE_Elute Evap Evaporation to Dryness (N2 stream @ 40°C) SPE_Elute->Evap LLE_Agitate Agitate & Centrifuge (Phase Separation) LLE_Solvent->LLE_Agitate LLE_Transfer Transfer Organic Layer LLE_Agitate->LLE_Transfer LLE_Transfer->Evap Recon Reconstitution (Mobile Phase A:B) Evap->Recon LCMS LC-MS/MS Analysis (Negative Mode ESI) Recon->LCMS

Figure 1: Decision tree and workflow for Methyclothiazide extraction. The addition of the 13C6 IS prior to splitting ensures recovery tracking.

Protocol A: Solid Phase Extraction (SPE)

Recommended for: Doping control, forensic toxicology, and trace-level quantification (<1 ng/mL).

Materials:

  • Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balanced), 60 mg / 3 mL (e.g., Oasis HLB or Strata-X).

  • Reagents: Methanol (LC-MS grade), Formic Acid, Ammonium Acetate.

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Aliquot 1.0 mL of urine.

    • Spike IS: Add 20 µL of this compound working solution (1 µg/mL in MeOH). Vortex for 10 sec.

    • Buffer: Add 1.0 mL of 20 mM Ammonium Acetate buffer (pH 5.0).

    • Note: Acidification ensures the sulfonamide group is neutral.

  • Conditioning:

    • Wash cartridge with 2 mL Methanol.

    • Equilibrate with 2 mL Water.

  • Loading:

    • Load pre-treated sample at a slow flow rate (~1 mL/min) to maximize interaction time.

  • Washing (Critical):

    • Wash 1: 2 mL 5% Methanol in Water (Removes salts and polar urea).

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 1 mL Methanol.

  • Post-Processing:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL Mobile Phase (90:10 Water:ACN).

Protocol B: Liquid-Liquid Extraction (LLE)

Recommended for: Clinical monitoring, high-throughput labs.

Materials:

  • Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Aliquot 500 µL of urine.

    • Spike IS: Add 10 µL of this compound.

    • Acidify: Add 100 µL 1M Formic Acid or Acetate Buffer (pH 4.5).

  • Extraction:

    • Add 1.5 mL Ethyl Acetate.

    • Vortex vigorously for 5 minutes or shaker-mix for 10 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes to separate phases.

  • Transfer:

    • Transfer the upper organic layer (supernatant) to a clean glass tube.

    • Optional: Repeat extraction with another 1.5 mL solvent for higher recovery (combine layers).

  • Post-Processing:

    • Evaporate to dryness.

    • Reconstitute in 100 µL Initial Mobile Phase.

LC-MS/MS Analytical Conditions

Methyclothiazide ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the acidic sulfonamide group.

Chromatographic Setup
  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18 or Waters Acquity BEH C18), 2.1 x 50 mm, 1.9 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-4.0 min: Linear ramp to 90% B

    • 4.0-5.0 min: Hold 90% B

    • 5.1 min: Re-equilibrate 10% B

Mass Spectrometry Parameters (MRM)
  • Ionization: Negative Mode (ESI-)[2]

  • Source Temp: 350°C

  • Capillary Voltage: -2500 V

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Methyclothiazide 358.0 [M-H]⁻205.025Quantifier
358.0 [M-H]⁻269.020Qualifier
This compound 364.0 [M-H]⁻211.025Internal Standard

Note: The +6 Da shift in the precursor (358 -> 364) and product (205 -> 211) assumes the 13C label is retained in the fragment. Always verify the specific labeling position of your IS standard.

Validation & Quality Control

To ensure the protocol is a "self-validating system," the following criteria must be met:

  • Response Ratio Stability: The ratio of (Area Analyte / Area IS) must be linear (

    
    ) across the calibration range (typically 1–500 ng/mL).
    
  • Matrix Effect (ME) Quantification:

    
    
    
    • Acceptance: The IS-corrected Matrix Factor should be close to 1.0 (or 100% recovery relative to solvent). If the Native ME is -40% (suppression) and the IS ME is -40%, the quantified result remains accurate.

  • Recovery:

    • SPE Recovery should be >85%.

    • LLE Recovery should be >70%.

References

  • World Anti-Doping Agency (WADA). (2023). WADA Technical Document - TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.[Link]

  • Ivanova, V., Zendelovska, D., & Stefova, M. (2005).[3] HPLC determination of hydrochlorothiazide in urine after solid-phase extraction.[4] Macedonian Pharmaceutical Bulletin, 51(1), 23-28.[4] [Link]

  • Deventer, K., Polet, M., & Van Eenoo, P. (2014). Routine application of LC-MS/MS for the detection of diuretics in doping control. Biomedical Chromatography, 28(6), 823-829. [Link]

  • PubChem. (2024). Methyclothiazide Compound Summary. National Center for Biotechnology Information. [Link]

  • Niopas, I., & Daftsios, A. C. (2002).[5] A validated HPLC method for the determination of hydrochlorothiazide in human plasma. Journal of Liquid Chromatography & Related Technologies, 25(3), 487-494.[5] [Link]

Sources

Application Note: Optimizing HPLC Retention for Methyclothiazide-13C6 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Methyclothiazide-13C6. As a stable isotope-labeled internal standard (SIL-IS), its chromatographic behavior is virtually identical to the parent drug, Methyclothiazide. Therefore, optimizing its retention time is critical for achieving selectivity, sensitivity, and robustness in quantitative assays. We will explore a systematic approach grounded in the physicochemical properties of the analyte, focusing on the causal relationships between mobile phase parameters and chromatographic retention. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient analytical method.

Introduction: The Rationale for Optimization

Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3] In pharmacokinetic and bioequivalence studies, quantification of drug concentrations in biological matrices is essential. The use of a SIL-IS like this compound is the gold standard, particularly for mass spectrometry-based detection, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

The primary goal of HPLC method development is to achieve a retention time that is:

  • Sufficiently long to ensure separation from the solvent front and early-eluting, highly polar matrix components.

  • Short enough to allow for a high-throughput analytical run time.

  • Consistent and reproducible , yielding a sharp, symmetrical peak for accurate integration.

This guide will deconstruct the optimization process, moving from fundamental chemical principles to a step-by-step experimental protocol.

Foundational Principles: Analyte Physicochemical Properties

Understanding the chemical nature of Methyclothiazide is the cornerstone of effective method development. As an isotopologue, this compound shares the same properties that influence chromatographic retention.

PropertyValueImplication for RP-HPLC Method Development
Molecular Formula C₉H₁₁Cl₂N₃O₄S₂Provides basic identity.[2][4]
Molecular Weight 360.2 g/mol A moderately sized small molecule.[4]
pKa 9.4The sulfonamide group is weakly acidic. This is the most critical parameter for controlling retention via mobile phase pH.[5][6]
logP (o/w) 1.4Indicates moderate hydrophobicity, making the analyte well-suited for reversed-phase chromatography.[4][5]
Solubility Very slightly soluble in water; soluble in methanol and acetone.Guides solvent selection for stock solution preparation.[5]

The key takeaway is that Methyclothiazide is a weakly acidic, ionizable compound . In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[7] The ionized form of a molecule is significantly more polar (less hydrophobic) than its neutral form and will, therefore, exhibit much lower retention.[8][9][10] To achieve predictable and robust retention, we must control the ionization state of Methyclothiazide by manipulating the mobile phase pH relative to its pKa.

The Core Strategy: pH-Mediated Retention Control

For a weakly acidic compound like Methyclothiazide (pKa = 9.4), its ionization state is dictated by the mobile phase pH.

  • At pH > 9.4: The molecule will be predominantly in its deprotonated, ionized (anionic) state. It will be highly polar and elute very early, potentially in the solvent front.

  • At pH ≈ 9.4: The molecule will exist as a mixture of ionized and neutral forms. This can lead to broad, misshapen peaks as the two forms interconvert during transit through the column.[8]

  • At pH < 9.4: The molecule will be predominantly in its neutral, protonated state. This form is more hydrophobic and will be retained more strongly by the C18 stationary phase.

A widely accepted best practice in chromatography is the "2 pH rule," which states that the mobile phase pH should be adjusted to at least 2 units below the pKa for an acid to ensure it is >99% in its neutral form.[9][11] For Methyclothiazide, this means a mobile phase pH of ≤ 7.4 is required. To ensure maximum suppression of ionization and enhance peak shape by minimizing interactions with residual silanols on the silica support, it is common practice to work at a much lower pH, typically in the range of 2.5 to 4.0.[9]

Diagram 1: pH Effect on Methyclothiazide Retention cluster_pH Mobile Phase pH vs. Analyte pKa (9.4) cluster_State Resulting Analyte State cluster_Retention Chromatographic Outcome (RP-HPLC) pH_High pH > 9.4 State_Ionized Ionized (Anionic) Highly Polar pH_High->State_Ionized pH_Equal pH ≈ 9.4 State_Mixed Mixed Population (Ionized + Neutral) pH_Equal->State_Mixed pH_Low pH < 7.4 (Optimal) State_Neutral Neutral More Hydrophobic pH_Low->State_Neutral Retention_Low Poor Retention Early Elution State_Ionized->Retention_Low Retention_Bad Poor Peak Shape Unreliable Retention State_Mixed->Retention_Bad Retention_Good Good Retention Sharp, Symmetrical Peak State_Neutral->Retention_Good

Caption: Relationship between mobile phase pH, analyte ionization, and HPLC retention.

Experimental Protocol for Method Development

This section outlines a systematic workflow for optimizing the retention of this compound.

Diagram 2: HPLC Method Development Workflow Start Start: Define Analytical Goal (e.g., Bioanalytical Assay) Step1 Step 1: Column & Instrument Setup (C18 Column, Standard Flow Rate) Start->Step1 Step2 Step 2: pH Scouting Experiment (Test pH 3.0, 4.5, 6.0) Step1->Step2 Step3 Step 3: Select Optimal pH (Based on Retention & Peak Shape) Step2->Step3 Step4 Step 4: Organic Modifier Optimization (Adjust % Acetonitrile for desired tR) Step3->Step4 Step5 Step 5: System Suitability Testing (Tailing, Plates, Precision) Step4->Step5 End End: Final, Optimized Method Step5->End

Caption: A logical workflow for systematic HPLC method development.

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric detector.

  • Column: A good starting point is a C18 column (e.g., 100 x 2.1 mm, 1.8 µm). C8 columns are also suitable for similar compounds.[12][13]

  • Chemicals: HPLC-grade acetonitrile, methanol, and water. Buffer reagents such as formic acid, ammonium acetate, or potassium phosphate.

  • Standard: this compound stock solution in methanol or DMSO.

Protocol Step 1: Initial Conditions
  • Column Installation: Install the C18 column and equilibrate with 50:50 (v/v) Acetonitrile:Water for 20-30 minutes.

  • Flow Rate: Set a standard flow rate (e.g., 0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: Maintain a constant temperature, typically 30-40°C, to ensure retention time reproducibility.

  • Injection Volume: 5 µL.

  • Detection: UV at 270 nm, or appropriate MS/MS transition.[14][15]

  • Analyte Concentration: Prepare a working solution of this compound at a concentration of ~1 µg/mL in the initial mobile phase.

Protocol Step 2: pH Scouting

The goal is to find a pH that provides good retention and peak shape. Based on the pKa of 9.4, we will test acidic pH values.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous):

      • Condition 1 (pH ~2.7): 0.1% Formic Acid in Water.

      • Condition 2 (pH ~4.8): 10mM Ammonium Acetate in Water.

      • Condition 3 (pH ~6.8): 10mM Potassium Phosphate in Water.

    • Mobile Phase B (Organic): Acetonitrile.

  • Run Experiments: For each pH condition, perform an isocratic run using a starting mobile phase composition of 70% Aqueous: 30% Acetonitrile.

  • Data Collection: Inject the working standard under each condition and record the retention time (tR) and peak shape (asymmetry/tailing factor).

Table 2: Expected Outcome of pH Scouting Experiment

pH Condition Expected pH Expected Analyte State Expected Retention Time (tR) Expected Peak Shape
0.1% Formic Acid ~2.7 Fully Neutral Longest, most stable tR Sharp, symmetrical
10mM Ammonium Acetate ~4.8 Fully Neutral Long, stable tR Sharp, symmetrical

| 10mM Phosphate | ~6.8 | Fully Neutral | Long, stable tR | Sharp, symmetrical |

Note: While all three acidic conditions should yield a neutral analyte, lower pH often provides better peak shape for amine-containing compounds by suppressing silanol interactions, though Methyclothiazide primarily features a sulfonamide.

Protocol Step 3: Organic Modifier Optimization

Once the optimal pH is selected (e.g., 0.1% Formic Acid for simplicity and MS compatibility), adjust the percentage of acetonitrile to achieve the target retention time.

  • Select pH: Choose the aqueous mobile phase (Mobile Phase A) that gave the best results in Step 2.

  • Perform Isocratic Runs: Inject the standard using different isocratic compositions:

    • Run 1: 20% Acetonitrile (80% A)

    • Run 2: 30% Acetonitrile (70% A)

    • Run 3: 40% Acetonitrile (60% A)

  • Analyze Results: Plot the retention time (tR) versus the % Acetonitrile. Select the percentage that places the peak in the desired window (e.g., 2-5 minutes). If a single isocratic run cannot resolve the analyte from matrix interferences, a gradient elution should be developed, starting with a low percentage of acetonitrile and ramping up.

Protocol Step 4: System Suitability & Final Method

After finalizing the mobile phase composition and other parameters, confirm the method's performance.

  • Perform Replicate Injections: Make 5-6 consecutive injections of the working standard.

  • Calculate System Suitability Parameters:

    • Retention Time Precision: The relative standard deviation (%RSD) of the tR should be <1%.

    • Peak Area Precision: %RSD of the peak area should be <2%.

    • Tailing Factor (Tf): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be >2000 for good column efficiency.

Table 3: Example of a Final Optimized HPLC Method

Parameter Optimized Condition
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 65% A : 35% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Expected tR | ~3.5 minutes |

Conclusion

This application note has detailed a systematic, science-driven approach to optimizing the HPLC retention time for this compound. By leveraging the analyte's fundamental physicochemical properties, particularly its pKa, a robust and reproducible method can be efficiently developed. The key to success lies in controlling the analyte's ionization state through careful selection of mobile phase pH, followed by fine-tuning the retention with the organic modifier concentration. This methodology ensures the resulting analytical method is fit for purpose in a regulated research or drug development environment.

References

  • Scribd. (2018). Reversed Phase HPLC for Ionizable Samples.

  • Bhagwate, S., & Gaikwad, N. J. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Journal of Applied Pharmaceutical Science.

  • Chandra K Sekhar, K., et al. (2013). Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical. Journal of Advanced Pharmacy Education and Research.

  • Tamboli, A.M., et al. (2025). RP-HPLC Method Development and Validation for Determination of Amiloride and hydrochlorothiazide Bulk Drug Substance and Pharmaceutical Dosage Forms.
  • Separation Science. (2023). Reversed-Phase HPLC of Ionizable Analytes.

  • Wikipedia. Reversed-phase chromatography.

  • ResearchGate. (2016). (PDF) Development and Validation of RP-HPLC Method for the Determination of Hydrochlorothiazide in Bulk Drug and Pharmaceutical Dosage Form.

  • IJFMR. (2023). Rp-Hplc Method Development and Validation for Estimation of Bisoprolol and Hydrochlorothiazide.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2020). Overview of the Determination of Hydrochlorothiazide Levels in Pharmaceutical Preparations and Biological Matrices.

  • Bhatia, R., et al. (2015). Determination of hydrochlorothiazide and drugs in its combination by HPLC. Journal of Chemical and Pharmaceutical Research.
  • LCGC International. (2026). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.

  • Islam, S. M. A., et al. (2011). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Hydrochlorothiazide and Losartan Potassium in Tablet. Dhaka University Journal of Pharmaceutical Sciences.

  • PharmaCompass. Methyclothiazide Drug Information.

  • ResearchGate. (2000). (PDF) Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases.

  • Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography.

  • Espinoza, M., et al. (2002). Retention of ionizable compounds on HPLC. 12. The properties of liquid chromatography buffers in acetonitrile-water mobile phases that influence HPLC retention. PubMed.

  • Naik, S. S., et al. (2018). RP-HPLC METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF METHYLCLOTHIAZIDE AND DESERPIDINE. International Journal of Pharmacy and Biological Sciences.

  • PubChem. Methyclothiazide.

  • PubChem. Chlorothiazide.

  • Shah, D. A., et al. (2008). Simultaneous Determination of Valsartan and Hydrochlorothiazide in Tablets by RP-HPLC. Indian Journal of Pharmaceutical Sciences.
  • Gpatindia. (2020). METHYCLOTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

  • Seton Hall University. Retention of Ionizable Compounds in HPLC.

  • CymitQuimica. CAS 135-07-9: Methyclothiazide.

  • DC Chemicals. Methyclothiazide | CAS 135-07-9.

  • ChemicalBook. (2026). Methyclothiazide | 135-07-9.

  • IUPHAR/BPS Guide to PHARMACOLOGY. methyclothiazide | Ligand page.

  • Medscape. Methyclothiazide dosing, indications, interactions, adverse effects, and more.

  • Cleveland Clinic. Methyclothiazide tablets.

Sources

Troubleshooting & Optimization

Preventing degradation of Methyclothiazide-13C6 during sample processing

[1]

Introduction

Methyclothiazide-13C6 is a high-value stable isotope-labeled internal standard (SIL-IS) used primarily in LC-MS/MS quantification of Methyclothiazide in biological matrices (plasma, urine).[1][2] While the heavy isotope labeling (

1

This guide addresses the critical instability modes of the thiazide class—specifically alkaline hydrolysis and photolytic dechlorination —which can lead to signal loss, non-linear calibration curves, and quantification errors during sample processing.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the molecular vulnerabilities of the benzothiadiazine ring system.

Hydrolytic Ring Opening (pH Sensitivity)

The most critical failure mode for Methyclothiazide is hydrolysis of the thiadiazine ring.

  • Mechanism: Under alkaline conditions (pH > 8.0), the sulfonamide group facilitates a nucleophilic attack on the thiadiazine ring. This results in the cleavage of the ring, releasing formaldehyde and forming the degradation product 4-amino-6-chloro-N-methyl-m-benzenedisulfonamide .

  • Impact on 13C6 IS: Since the

    
     label is typically located on the benzene ring, the degradation product retains the label but shifts significantly in mass and retention time. This results in a "disappearing" Internal Standard peak in your MRM window.[1]
    
Photolytic Dechlorination (Light Sensitivity)

Thiazides are photosensitive.[1] Exposure to UV light (and even intense fluorescent lab lighting) can induce:

  • Dechlorination: The chlorine atom at position 6 is substituted by a hydroxyl group.[1][2]

  • Oxidation: Formation of dimers.[1]

Degradation Pathway Visualization

Methyclothiazide_DegradationFigure 1: Primary degradation pathways for this compound.MCTZThis compound(Intact IS)HydrolysisAlkaline Hydrolysis(pH > 8.0)MCTZ->Hydrolysis  Base Catalysis  PhotolysisUV/Light Exposure(Photolysis)MCTZ->Photolysis  hν (Energy)  Degradant_ARing Opening Product(Disulfonamide Derivative)Hydrolysis->Degradant_A  Irreversible  FormaldehydeFormaldehyde(Byproduct)Hydrolysis->FormaldehydeDegradant_BDechlorinated Product(Hydroxy-MCTZ)Photolysis->Degradant_B  Cl -> OH Subst.  

Figure 1: Primary degradation pathways. Note that alkaline conditions cause ring opening, while light exposure targets the chlorine substituent.

Module 2: Optimized Sample Processing Protocol

This workflow is designed to minimize stress on the this compound molecule.[1]

Stability Data Summary
ParameterSafe RangeDanger ZoneTechnical Note
pH 3.0 – 6.5> 8.0 or < 2.0Max stability is near pH 4-5.[1][2] Avoid NaOH.[1]
Temperature < 40°C> 50°CHeat accelerates hydrolysis exponentially.[1][2]
Light Amber/DarkDirect Sunlight/UVUse amber vials for all stock solutions.[1][2]
Solvent Methanol, ACNWater (Long term)Store stocks in organic solvent, not aqueous.[1][2]
Step-by-Step Workflow
1. Stock Solution Preparation
  • Solvent: Dissolve this compound in pure Methanol (MeOH) or DMSO .[1][2] Do not use water or alkaline buffers for the primary stock.[1]

  • Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL) to minimize surface adsorption effects.[1][2]

  • Storage: Aliquot immediately into amber glass vials and store at -20°C or -80°C .

2. Biological Sample Extraction (LLE Recommended)

Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to allow for pH control and cleaner extracts.[1][2]

  • Aliquot: Transfer 200 µL plasma to an amber microcentrifuge tube.

  • IS Addition: Add 20 µL of this compound working solution.

    • Critical: The working solution should be prepared fresh or stored at 4°C for <1 week.

  • Acidification: Add 50 µL of 0.1% Formic Acid or Ammonium Acetate buffer (pH 5.0) .

    • Why: This buffers the plasma (typically pH 7.[1]4) down to the stability sweet spot (pH ~5.[1]0) before extraction.

  • Extraction: Add 1 mL Ethyl Acetate or MTBE . Vortex for 5 mins.

  • Separation: Centrifuge at 4000 rpm for 5 mins.

  • Evaporation: Transfer the organic layer to a clean tube. Evaporate under a gentle stream of Nitrogen at 35°C .[1]

    • Warning: Do not exceed 40°C. Do not use vacuum concentrators that apply high heat.[1]

3. Reconstitution
  • Solvent: Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water) / Mobile Phase B (ACN) ratio of 90:10.

  • Injection: Inject immediately or keep in a cooled autosampler (4°C).

Module 3: Troubleshooting & FAQs

Common Failure Modes

Troubleshooting_LogicFigure 2: Troubleshooting logic for this compound signal loss.StartIssue: Low IS RecoveryCheck_RTIs Retention Time (RT)Shifted?Start->Check_RTRT_Shift_YesCheck Column/Mobile Phase(Drift issue)Check_RT->RT_Shift_YesYesRT_Shift_NoCheck Peak ShapeCheck_RT->RT_Shift_NoNoPeak_TailAdsorption Issue(Silanol interactions)RT_Shift_No->Peak_TailTailingPeak_GoneDegradation orExtraction FailureRT_Shift_No->Peak_GoneMissing/Low AreaCheck_pHWas pH > 8.0 during prep?Peak_Gone->Check_pHCheck_LightWas sample exposedto light > 2 hrs?Check_pH->Check_LightNoAction_HydrolysisCause: HydrolysisAction: Acidify samplesCheck_pH->Action_HydrolysisYesAction_PhotoCause: PhotolysisAction: Use Amber GlassCheck_Light->Action_PhotoYes

Figure 2: Logic flow for diagnosing Internal Standard signal loss.

Frequently Asked Questions

Q1: My this compound signal is dropping over the course of a long LC-MS run (24 hours). Why? A: This indicates instability in the autosampler.[1][2] Even at 4°C, aqueous stability is finite.[1]

  • Fix: Ensure your reconstitution solvent is slightly acidic (0.1% Formic acid).[1][2] Neutral or slightly basic mobile phases in the vial will accelerate hydrolysis over 24 hours.[1]

Q2: Can I use Sodium Hydroxide (NaOH) to improve the solubility of the stock solution? A: Absolutely not. While thiazides dissolve well in base, NaOH will trigger immediate hydrolysis of the ring structure. Use Methanol or DMSO for stock preparation.[1]

Q3: I see a secondary peak in the IS channel that wasn't there yesterday. A: This is likely a degradation product. If the mass transition is identical (isobaric interference) or if the fragment ion is common to the degradant, it may appear as a ghost peak.

  • Check: Did you leave the stock solution on the benchtop under fluorescent light? This is likely a photolytic degradant.[1][3]

Q4: Is the 13C6 label stable? Will it "fall off"? A: The carbon-13 isotopes are integrated into the aromatic ring structure.[2] They will not exchange with the solvent.[1] However, if the molecule degrades (ring opening), the "IS" is no longer Methyclothiazide, even if the benzene ring still carries the 13C atoms. The mass spectrometer tracks the specific precursor-to-product transition of the intact molecule.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4121: Methyclothiazide. (Accessed Feb 2026).[1][4] [Link]

  • Vetuschi, C., et al. (2005).[1] Photodegradation of hydrochlorothiazide in water.[1][5][6] Analysis by HPLC-UV and computational study. ResearchGate. [Link]

  • Jain, R., et al. (2012).[1][2] Stability-indicating LC-MS/MS method for the determination of thiazide diuretics. MDPI / International Journal of Molecular Sciences.[1] [Link][1][2]

  • FDA U.S. Food & Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018).[1][2] [Link]

Optimizing collision energy for Methyclothiazide-13C6 fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyclothiazide-13C6 Optimization

Topic: Optimizing Collision Energy (CE) for this compound Fragmentation Document ID: TS-MCT-13C6-OPT Last Updated: 2026-02-22 Status: Active

Strategic Overview: The Physics of Fragmentation

Optimizing collision energy (CE) for This compound (MCT-13C6) is not merely about finding the highest peak; it is about stabilizing the signal against matrix interference and "crosstalk."

Methyclothiazide is a benzothiadiazine diuretic containing two chlorine atoms and a sulfonamide group. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it predominantly ionizes in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the sulfonamide protons (


).

The Core Challenge: The


 internal standard (IS) is chemically identical to the analyte but heavier. However, if the CE is too high, you risk "over-fragmenting" the molecule into non-specific low-mass ions (like 

), which appear as high background noise. If the CE is too low, the precursor ion survives, resulting in poor sensitivity. The goal is to find the "Apex of Stability"—the CE value where the product ion intensity is maximized and stable.

Pre-Optimization Checklist

Before initiating the CE ramp, verify the following parameters to ensure your optimization data is valid.

ParameterRecommended SettingTechnical Rationale
Ionization Mode ESI Negative (-) The sulfonamide group deprotonates readily (

), offering better selectivity than positive mode for this class.
Precursor Isotope Monoisotopic (

)
MCT has two chlorines. Ensure you select the lowest mass peak (

) to avoid splitting your signal intensity.
Mobile Phase Ammonium Formate/Acetate Avoid strong acids in negative mode; they suppress ionization. A pH of ~5-6 is ideal for thiazide stability.
Concentration 100–500 ng/mL High enough to see clear MS2 spectra, but low enough to avoid detector saturation during direct infusion.

The Optimization Protocol (Step-by-Step)

This protocol uses a "Breakdown Curve" approach to empirically determine the optimal CE.

Phase A: Theoretical Mass Calculation

First, establish your target masses. The


 label is typically located on the benzothiadiazine ring.
  • MCT (Unlabeled) Monoisotopic Mass: ~359.0 Da

  • MCT (Unlabeled) Precursor [M-H]⁻: 358.0 m/z

  • MCT-13C6 Precursor [M-H]⁻: 364.0 m/z (+6 Da shift)

Key Transitions: The primary fragmentation pathway involves the loss of the side-chain HCl group or the sulfonamide moiety.

Transition TypePrecursor (

)
Product (

)
Neutral Loss
Quantifier 364.0 328.0 Loss of HCl (36 Da)
Qualifier 364.0 285.0 Loss of

+ Ring cleavage
Phase B: The CE Ramp Workflow

Do not rely on auto-optimization alone. Visualizing the breakdown curve is critical for IS stability.

CE_Optimization_Workflow Start Start: Direct Infusion (10 µL/min) MS1_Scan MS1 Q1 Scan Isolate Precursor (364.0 m/z) Start->MS1_Scan MS2_Scan MS2 Product Scan Identify Fragments (328.0, 285.0) MS1_Scan->MS2_Scan CE_Ramp Execute CE Ramp (Range: 5V to 60V, Step: 2V) MS2_Scan->CE_Ramp Plot_Curve Plot Breakdown Curve Intensity vs. CE (eV) CE_Ramp->Plot_Curve Select_Apex Select Optimal CE (Apex of Product Ion Curve) Plot_Curve->Select_Apex Validation Validation Injection (Check S/N & Reproducibility) Select_Apex->Validation

Figure 1: The logical workflow for empirically determining optimal collision energy.

Detailed Steps:

  • Infusion: Infuse the MCT-13C6 standard (200 ng/mL) directly into the source.

  • Isolation: Set Q1 to lock onto 364.0 m/z. Ensure the isolation window is narrow (unit resolution) to exclude

    
     isotopes if possible, though standard resolution is usually sufficient.
    
  • Ramping: Create a method that steps the Collision Energy from 5 eV to 60 eV in 2 eV increments.

  • Data Analysis:

    • At Low CE (<15 eV) , the Precursor (364.0) will dominate.

    • At Optimal CE (typically 25-35 eV) , the Precursor drops to <10%, and the Product (328.0) reaches maximum intensity.

    • At High CE (>50 eV) , the Product decomposes into noise.

Troubleshooting & FAQs

Q1: I see the parent ion (364.0) but very low fragment intensity, even at high CE. Why?

  • Diagnosis: This often indicates incorrect "Center Mass" calibration or poor gas pressure in the collision cell.

  • Fix:

    • Check the Collision Gas (CAD/CID) pressure.[1] If it's too low, fragmentation efficiency drops regardless of energy.

    • Verify you are not in "RF-only" mode (some instruments require explicit fragmentation mode activation).

    • Ensure you are optimizing on the negative ion; if you accidentally infuse in positive mode but monitor negative transitions, you will see nothing.

Q2: My Internal Standard (MCT-13C6) signal is interfering with my Analyte (MCT) channel.

  • Diagnosis: This is known as "Isotopic Crosstalk" or "Cross-Signal Contribution."

  • Mechanism: The

    
     standard may contain trace amounts of unlabeled material (isotopic impurity), OR the mass resolution is too wide.
    
  • Fix:

    • Check Purity: Ensure the IS is

      
       isotopically pure.
      
    • Adjust CE: Sometimes, slightly lowering the CE can reduce secondary fragmentation that might overlap with the analyte's noise floor, though this is rare for mass-separated pairs.

    • Resolution: Tighten Q1 resolution to "High" or "Unit" to prevent the tail of the MCT-13C6 peak from bleeding into the MCT window, although with a +6 Da shift, this is physically unlikely unless the concentration of IS is massive.

Q3: The optimal CE for the Internal Standard is different from the Analyte. Which do I use?

  • Scientific Consensus: Theoretically,

    
     labeling has a negligible effect on bond dissociation energy. The optimal CE should be identical (within 1-2 eV).
    
  • Action: If you see a large discrepancy (>5 eV), it suggests a matrix interference or an isobaric contaminant is mimicking one of the compounds. Use the CE optimized for the Unlabeled Analyte for both, as the analyte is the priority for quantification accuracy.

References

  • PubChem. (n.d.). Methyclothiazide | C9H11Cl2N3O4S2.[2][3][4] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Nirogi, R., et al. (2014). Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical Analysis. Retrieved February 22, 2026, from [Link]

  • MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics. Retrieved February 22, 2026, from [Link][4]

Sources

Validation & Comparative

The Gold Standard in Diuretic Bioanalysis: A Comparative Guide to Methyclothiazide Assays Utilizing Methyclothiazide-¹³C₆

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for Accuracy and Precision in Bioanalysis

The journey of a drug from discovery to clinical application is paved with data. The reliability of this data is non-negotiable. In bioanalysis, accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement.[1][2] Inaccurate or imprecise measurements of drug concentrations can lead to erroneous pharmacokinetic calculations, flawed dose-response models, and potentially compromised patient safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods, ensuring the integrity of data submitted for drug approval.[3]

The Role of the Internal Standard: A Cornerstone of Reliable Quantification

LC-MS/MS has emerged as the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[4] However, the technique is susceptible to variations arising from sample preparation, chromatographic conditions, and matrix effects.[4] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for these variations. The ideal IS mimics the physicochemical properties of the analyte of interest as closely as possible.

Stable isotope-labeled (SIL) internal standards, such as Methyclothiazide-¹³C₆, are considered the "gold standard" for LC-MS/MS-based quantification. By incorporating heavy isotopes like ¹³C, the SIL-IS is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between the two. This near-identical chemical behavior ensures that the SIL-IS experiences the same extraction recovery, ionization efficiency, and potential matrix effects as the analyte, providing the most accurate correction and thus the highest quality data.

Comparative Performance: LC-MS/MS with Methyclothiazide-¹³C₆ vs. Alternative Methods

While specific data for Methyclothiazide with a ¹³C₆-labeled IS is not published, we can infer its performance from validated methods for the structurally similar diuretic, hydrochlorothiazide, which utilizes a ¹³C,d₂-labeled internal standard. These methods consistently demonstrate superior accuracy and precision that meet and often exceed regulatory requirements.

Table 1: Comparison of Expected Performance of Methyclothiazide Assay Methodologies

Methodology Internal Standard Typical Accuracy (% Bias) Typical Precision (% CV) Selectivity Sensitivity (LLOQ)
LC-MS/MS Methyclothiazide-¹³C₆ ± 5% < 5% High Low ng/mL to sub-ng/mL
LC-MS/MSStructural Analog± 10-15%< 10-15%Moderate to HighLow ng/mL
HPLC-UVNone or Structural Analog± 15%< 15%Low to ModerateHigh ng/mL to µg/mL

Data for LC-MS/MS with Methyclothiazide-¹³C₆ is extrapolated from high-performing validated assays of hydrochlorothiazide with a stable isotope-labeled internal standard.[5][6]

As illustrated in Table 1, the use of a homologous stable isotope-labeled internal standard is expected to provide the tightest control over analytical variability, resulting in accuracy and precision values well within the ±15% (and ±20% at the Lower Limit of Quantification, LLOQ) acceptance criteria set by the FDA and EMA.[2][3]

Experimental Workflow: LC-MS/MS Assay for Methyclothiazide in Human Plasma

The following protocol outlines a robust and reproducible method for the quantification of methyclothiazide in human plasma using Methyclothiazide-¹³C₆ as the internal standard.

Materials and Reagents
  • Methyclothiazide reference standard

  • Methyclothiazide-¹³C₆ internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of methyclothiazide and Methyclothiazide-¹³C₆ in methanol.

  • Working Standard Solutions: Serially dilute the methyclothiazide stock solution with 50% methanol/water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the Methyclothiazide-¹³C₆ stock solution with 50% methanol/water.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL Methyclothiazide-¹³C₆) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample is_add Add 20 µL Methyclothiazide-¹³C₆ IS plasma->is_add ppt Add 300 µL Acetonitrile is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Protein Precipitation Workflow for Methyclothiazide Plasma Samples.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Methyclothiazide: 357.9 -> 321.8[7]

    • Methyclothiazide-¹³C₆: 363.9 -> 327.8 (Predicted)

G cluster_workflow Analytical Workflow sample Prepared Sample hplc HPLC Separation (C18) sample->hplc esi ESI Source (Negative Ionization) hplc->esi q1 Q1 (Precursor Ion Selection) esi->q1 q2 Q2 (Collision Cell - CID) q1->q2 q3 Q3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: LC-MS/MS Analytical Workflow for Methyclothiazide Quantification.

Validation of the Bioanalytical Method

A full validation of this method should be performed according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations over several days.

  • Calibration Curve: A linear relationship between concentration and response should be established over the expected concentration range.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of methyclothiazide in the biological matrix under various storage and handling conditions.

Conclusion

For the bioanalysis of methyclothiazide, the use of a stable isotope-labeled internal standard, Methyclothiazide-¹³C₆, in conjunction with LC-MS/MS, represents the most robust and reliable methodology. This approach provides the highest levels of accuracy and precision, ensuring the generation of high-quality data that meets stringent regulatory standards. While direct comparative data for this specific analyte-IS pair is limited, the principles of bioanalytical chemistry and data from analogous compounds strongly support its superiority over methods employing structural analogs or no internal standard. By adopting this gold-standard approach, researchers can have the utmost confidence in their bioanalytical results, paving the way for successful drug development and clinical studies.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Zou, G., et al. (2020). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. Biomedical Chromatography, 34(12), e4955. [Link]

  • Jain, D., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 759. [Link]

  • Mamidala, R., et al. (2018). LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma. ResearchGate. [Link]

  • Vishwesh, P., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-32. [Link]

  • Snyder, L. R., et al. (2004). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America, 22(11), 1102-1110. [Link]

  • Jain, D., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. PMC. [Link]

  • Agilent Technologies. (2014). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. [Link]

  • Shah, G., et al. (2016). Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 125, 307-316. [Link]

  • ResearchGate. (n.d.). LC-MS/MS spectra of methyclothiazide, four marker compounds of...[Link]

  • Zhang, Y., et al. (2021). Monitoring Antihypertensive Medication Adherence by Liquid Chromatography–Tandem Mass Spectrometry: Method Establishment and C. Journal of Cardiovascular Pharmacology, 78(4), 581-596. [Link]

  • Li, H., et al. (2019). A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats. Molecules, 24(15), 2824. [Link]

  • Semantic Scholar. (n.d.). LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma. [Link]

  • ResearchGate. (n.d.). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. [Link]

  • Vuyyala, G., & Reddy, D. R. S. (2021). AN LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TELMISARTAN AND HYDROCHLOROTHIAZIDE. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 784-793. [Link]

  • Patel, B. H., et al. (2016). DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF IRBESARTAN AND HYDROCHLOROTHIAZIDE IN HUMAN PLASMA USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. International Journal of Pharmaceutical, Chemical and Biological Sciences, 6(4), 414-423. [Link]

  • Attimarad, M., et al. (2023). Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Link]

Sources

Navigating the Isotope Effect: A Comparative Guide to Methyclothiazide-¹³C₆ and its Native Counterpart in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative bioanalysis, a recommendation echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1] The underlying assumption is that a SIL internal standard will behave identically to the analyte of interest during sample preparation and analysis, thus providing accurate quantification.[2] However, a subtle phenomenon known as the kinetic isotope effect (KIE) can challenge this assumption, potentially leading to chromatographic separation of the analyte and its labeled counterpart.[3][4] This guide provides an in-depth comparison of the chromatographic behavior of Methyclothiazide-¹³C₆ and its native, unlabeled form, supported by a detailed experimental protocol and an analysis of the underlying scientific principles.

The Kinetic Isotope Effect in Chromatography: A Primer

The kinetic isotope effect is a change in the rate of a chemical reaction or physical process when an atom in a reactant is replaced with one of its isotopes.[4][5] In liquid chromatography, this can manifest as a shift in retention time. The magnitude of this effect is most pronounced when the relative mass change is greatest.[6] For instance, the substitution of hydrogen (¹H) with deuterium (²H or D) doubles the atomic mass, often resulting in a noticeable retention time shift, with the deuterated compound typically eluting earlier in reversed-phase chromatography.[7][8] This is often attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability.

Conversely, the replacement of carbon-12 (¹²C) with carbon-13 (¹³C) results in a much smaller relative mass increase (approximately 8%).[6] Consequently, the effect on intermolecular interactions with the stationary phase is significantly less pronounced.[3][9]

A Comparative Study: Methyclothiazide-¹³C₆ vs. Native Methyclothiazide

To illustrate the practical implications of the isotope effect, we present a comparative analysis of Methyclothiazide and its stable isotope-labeled analog, Methyclothiazide-¹³C₆. Methyclothiazide is a thiazide diuretic used in the management of hypertension and edema.[10][11][12]

Experimental Protocol

The following protocol outlines a robust HPLC-MS/MS method for the simultaneous analysis of native Methyclothiazide and Methyclothiazide-¹³C₆.

1. Materials and Reagents:

  • Methyclothiazide and Methyclothiazide-¹³C₆ reference standards

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ultrapure water

  • Human plasma (for matrix effect evaluation)

2. Chromatographic Conditions:

  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Methyclothiazide: m/z 357.9 -> 321.9[13][14]

    • Methyclothiazide-¹³C₆: m/z 363.9 -> 327.9

4. Sample Preparation:

  • Protein precipitation of plasma samples with acetonitrile (1:3 v/v).

  • Vortex mixing and centrifugation.

  • Dilution of the supernatant before injection.

Anticipated Results and Discussion

Based on the principles of the kinetic isotope effect, a negligible to very small difference in retention time is expected between Methyclothiazide and Methyclothiazide-¹³C₆.

CompoundExpected Retention Time (min)Expected Peak Width (sec)
Methyclothiazide~ 3.25~ 3.0
Methyclothiazide-¹³C₆~ 3.25~ 3.0

The rationale for this prediction lies in the subtle nature of the ¹³C isotope effect. The 8% mass increase from ¹²C to ¹³C does not significantly alter the vibrational energy of the C-C and C-H bonds within the molecule to an extent that would cause a discernible change in its interaction with the C18 stationary phase.[6] This is in stark contrast to the more significant changes in polarity and bond strength observed with deuterium labeling, which frequently leads to earlier elution.[3][8]

The co-elution, or near co-elution, of the analyte and its ¹³C-labeled internal standard is highly desirable as it ensures that both compounds experience the same ionization conditions and potential matrix effects at the same time, a critical factor for accurate quantification in bioanalytical methods.[2]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for this comparative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike with Methyclothiazide & Methyclothiazide-¹³C₆ plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into HPLC supernatant->inject hplc HPLC Separation (C18 Column) inject->hplc ms Tandem MS Detection (MRM) hplc->ms data Data Acquisition ms->data chromatogram Extract Ion Chromatograms data->chromatogram integrate Peak Integration chromatogram->integrate compare Compare Retention Times (tR) integrate->compare

Caption: Experimental workflow for the comparative analysis of Methyclothiazide and Methyclothiazide-¹³C₆.

Implications for Researchers and Method Development

The choice of isotopic labeling for an internal standard has significant practical implications. While deuterium labeling is often more cost-effective, the potential for chromatographic shifts necessitates careful validation to ensure that the analyte and internal standard co-elute.[8] Any separation between the two can lead to differential matrix effects and compromise the accuracy and precision of the assay.[2]

The use of ¹³C-labeled internal standards, such as Methyclothiazide-¹³C₆, largely mitigates the risk of retention time shifts due to the less pronounced isotope effect.[3][9] This leads to a more robust and reliable bioanalytical method, aligning with the FDA's guidance on using stable isotope-labeled analytes as internal standards whenever possible.[1]

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • Claeys, M., & De Leenheer, A. P. (1983). Tritium isotope effect in high-performance liquid chromatography of eicosanoids. Analytical Biochemistry, 132(2), 360-363. [Link]

  • ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link]

  • Li, P., Wang, Y., Wang, Y., & Tang, D. (2019). A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats. Molecules, 24(15), 2831. [Link]

  • Di Palma, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6393-6400. [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]

  • Gao, Y., & Pan, Y. (2017). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 22(3), 441. [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • Berg, M., et al. (2020). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry, 92(17), 11696-11703. [Link]

  • Reddit. (2018). Isotope effect on retention time. [Link]

  • Barroso, M. B., et al. (2007). Determination of hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 498-503. [Link]

  • Nishiumi, S., et al. (2022). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 94(17), 6436-6445. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • ResearchGate. (n.d.). LC-MS/MS spectra of methyclothiazide, four marker compounds of.... [Link]

  • Semantic Scholar. (n.d.). LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma. [Link]

  • AKJournals. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations. [Link]

  • ChemEurope.com. (n.d.). Kinetic isotope effect. [Link]

  • Science.gov. (n.d.). hplc retention times: Topics. [Link]

  • Chemistry LibreTexts. (2022). 7.1: Kinetic Isotope Effects. [Link]

  • Medscape. (n.d.). Methyclothiazide dosing, indications, interactions, adverse effects, and more. [Link]

  • Patsnap Synapse. (2024). What is Methyclothiazide used for?. [Link]

  • National Center for Biotechnology Information. (2025). Thiazide Diuretics. [Link]

Sources

A Senior Scientist's Guide to Evaluating Internal Standard Variability in Methyclothiazide Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Internal Standard in Pharmacokinetic Studies

Methyclothiazide (MCTZ) is a thiazide diuretic used in the management of hypertension and edema. Accurate determination of its concentration in biological matrices, such as plasma, is fundamental to defining its pharmacokinetic (PK) profile, ensuring drug safety, and establishing bioequivalence. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS data is critically dependent on the performance of the Internal Standard (IS) used in the assay.

The IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to normalize for variability that can occur at multiple stages of the analytical process, including sample extraction, injection volume, and instrument response fluctuations. An ideal IS behaves identically to the analyte (MCTZ) throughout the entire workflow, ensuring that any loss or variation experienced by the analyte is mirrored by the IS. Consequently, the ratio of the analyte peak area to the IS peak area remains constant, leading to precise and accurate quantification.

This guide provides a comprehensive framework for selecting and validating an internal standard for methyclothiazide bioanalysis. We will compare the performance of two common types of internal standards—a stable isotope-labeled (SIL) analogue and a structurally similar analogue—and provide a detailed experimental protocol to rigorously evaluate their variability.

The Cornerstone of Bioanalysis: Understanding Internal Standard Normalization

The core principle of internal standardization is that the ratio of the analyte signal to the IS signal will be independent of variations in sample processing and instrument conditions. This is because both the analyte and the IS are subjected to the same potential sources of error. For instance, if a portion of the sample is lost during the extraction process, both the analyte and the IS will be lost in equal proportion, preserving the integrity of their peak area ratio.

This relationship is governed by the use of a Response Factor (RF), calculated from the calibration curve:

(Analyte Area / IS Area) = RF * (Analyte Concentration / IS Concentration)

An effective IS will exhibit a consistent response across all samples, minimizing the coefficient of variation (%CV) of its peak area. High variability in the IS signal is a significant red flag, indicating that it is not adequately tracking the analyte and may be introducing error rather than correcting for it. This can be caused by poor extraction recovery, susceptibility to matrix effects, or inherent instability.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_variability Sources of Variability Corrected by IS A Biological Sample (Analyte + Matrix) B Add Internal Standard (Known Concentration) A->B C Extraction (e.g., Protein Precipitation) B->C D Evaporation & Reconstitution C->D V1 Inconsistent Extraction Recovery C->V1 E Injection D->E F Ionization (ESI) E->F V2 Injection Volume Fluctuation E->V2 G Mass Detection F->G V3 Ion Suppression/ Enhancement (Matrix Effect) F->V3 H Peak Area Analyte (Area_A) G->H I Peak Area IS (Area_IS) G->I J Calculate Ratio (Area_A / Area_IS) H->J I->J K Quantification via Calibration Curve J->K cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation P1 Aliquot 100 µL Blank Plasma P2 Spike with 10 µL IS (MCTZ-d3 or HCTZ) P1->P2 P3 Add 400 µL Acetonitrile (Precipitating Agent) P2->P3 P4 Vortex 1 min P3->P4 P5 Centrifuge 14,000 rpm, 10 min P4->P5 P6 Transfer 300 µL Supernatant P5->P6 A1 Inject 5 µL P6->A1 A2 C18 Reverse-Phase Separation A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 MRM Detection (Analyte & IS Transitions) A3->A4 D1 Integrate Peak Areas A4->D1 D2 Calculate IS Peak Area %CV (n=6 replicates) D1->D2 D3 Assess Matrix Factor and Recovery D2->D3 D4 Compare Performance and Select IS D3->D4

Safety Operating Guide

Methyclothiazide-13C6: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotope Distinction

CRITICAL OPERATIONAL NOTE: Methyclothiazide-13C6 contains a stable isotope (


), not a radioisotope (

).[1]
  • Radiological Status: Non-Radioactive.

  • Disposal Pathway: Chemical Hazardous Waste (Pharmaceutical).

  • Do NOT: Dispose of this in radioactive waste streams (decay-in-storage). Doing so incurs unnecessary disposal costs and regulatory scrutiny.

  • Do NOT: Dispose of down the drain. Thiazide diuretics are bioactive pollutants that persist in water treatment systems.

This guide defines the disposal workflow based on the chemical toxicity of the parent compound (Methyclothiazide) and Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards for pharmaceutical waste.

Technical Data & Safety Profile

Before handling waste, verify the material properties. Methyclothiazide is a thiazide diuretic; while the isotope labeling (


) alters the mass-to-charge ratio for mass spectrometry, it does not alter the toxicological profile.
Physical & Chemical Properties
PropertySpecificationOperational Implication
CAS Number 135-07-9 (Unlabeled)Use parent CAS for waste profiling if labeled CAS is not in EHS database.
Physical State Solid (Crystalline Powder)Risk of particulate inhalation; requires N95 or fume hood.
Hazard Class Irritant / Acute Tox. 4H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[2]
RCRA Status Non-Acute / Pharm WasteNot P-listed or U-listed. Manage as "State-Regulated" or "Non-RCRA Hazardous".
Mandatory Personal Protective Equipment (PPE)
  • Respiratory: N95 respirator (minimum) or work within a certified chemical fume hood (preferred).

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended during spill cleanup.[3]

  • Ocular: Chemical splash goggles. Safety glasses with side shields are insufficient for powder handling if airflow is turbulent.

Disposal Decision Logic (Visualization)

The following workflow illustrates the decision matrix for disposing of this compound, distinguishing between usable inventory, spills, and end-of-life waste.

DisposalLogic Start This compound Material Assessment Condition Is the material compromised or expired? Start->Condition Usable Retain in Inventory (Desiccated, -20°C) Condition->Usable No WasteType Determine Waste Type Condition->WasteType Yes Spill Spill Cleanup (See Section 5) WasteType->Spill Spilled Material SolidWaste Solid Chemical Waste (Vial/Powder) WasteType->SolidWaste Expired Solid LiquidWaste Liquid Waste (Solvent Solution) WasteType->LiquidWaste Experimental Soln Spill->SolidWaste Debris/Absorbent Labeling Label: 'Non-RCRA Hazardous' Constituent: Methyclothiazide SolidWaste->Labeling LiquidWaste->Labeling Disposal High-Temp Incineration (Approved Vendor) Labeling->Disposal

Figure 1: Decision matrix for the safe routing of stable-isotope labeled pharmaceutical standards.

Protocol: Routine Disposal (End-of-Life)

Use this protocol for expired standards, empty vials with residue, or experimental byproducts.

Step 1: Waste Characterization
  • Action: Confirm the waste stream.

  • Scientist's Insight: Do not mix with "Sharps" or "Biohazard" waste. Although used in biological matrices, the pure standard is Chemical Waste . Mixing streams often forces the incinerator operator to reject the batch or charge premium separation fees.

Step 2: Containerization
  • Solids (Powder/Vials): Place the original vial (cap tightened) into a clear, sealable secondary bag (e.g., Ziploc). Place this bag into the facility's Solid Chemical Waste Drum (usually a fiberboard or poly drum).

  • Liquids (Solutions): If dissolved in solvents (Methanol/Acetonitrile), pour into the Flammable Solvents waste carboy.

    • Crucial: Record the volume and concentration on the carboy log. High concentrations of bioactive compounds can disrupt downstream waste blending.

Step 3: Labeling
  • Action: Affix a hazardous waste tag.

  • Required Fields:

    • Chemical Name: Methyclothiazide (Do not just write "Drug Standard").

    • Hazards: Irritant, Toxic.[2][4][5]

  • Defacement: If discarding the original manufacturer bottle, use a permanent marker to cross out the brand name but leave the chemical name visible for emergency responders.

Protocol: Spill Management

Scenario: You have dropped a 10mg vial of this compound powder on the benchtop.

Step 1: Isolate and Protect[6][7][8][9]
  • Alert nearby personnel.[6]

  • Don fresh nitrile gloves and N95 respirator.

  • Do not use compressed air to blow the powder; this aerosolizes the diuretic, creating an inhalation hazard.

Step 2: Dry Cleanup (Powder)
  • Place a chemically resistant pad or damp paper towel over the powder to prevent dispersion.

  • Gently wipe inward from the periphery of the spill to the center.[6]

  • Scientist's Insight: Wetting the towel with a compatible solvent (methanol or water) prevents static charge from scattering the isotope powder, which is often very light and fluffy.

Step 3: Decontamination[3]
  • Place all cleanup materials (towels, gloves) into a sealable plastic bag.

  • Clean the surface with a detergent solution (e.g., Alconox) followed by water.

  • Place the first bag into a second bag ("Double Bagging") and label as "Hazardous Waste - Debris contaminated with Methyclothiazide."

Regulatory Framework & Compliance

This protocol aligns with the following standards. Ensure your facility's EHS officer reviews local variations.

  • EPA RCRA (40 CFR 266 Subpart P): While Methyclothiazide is not P/U listed, it is a pharmaceutical waste. Best practice mandates incineration to prevent entry into the water table [1].

  • Stable Isotope Handling: Stable isotopes (

    
    , 
    
    
    
    ,
    
    
    ) are exempt from Nuclear Regulatory Commission (NRC) licensing and reporting [2].
  • OSHA Hazard Communication (29 CFR 1910.1200): All waste containers must be labeled with the specific chemical identity and hazard warnings [3].

References
  • U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.Link

  • Code of Federal Regulations. (2023). 10 CFR 30.1 - Domestic Licensing of Byproduct Material (Exclusions for Stable Isotopes).Link

  • Occupational Safety and Health Administration. (2012). Hazard Communication Standard: Labels and Pictograms.[5]Link

  • PubChem. (2023). Methyclothiazide Safety Data Sheet (SDS) - GHS Classification.Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.